Petiolin F
Description
Properties
Molecular Formula |
C19H20O10 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl)-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H20O10/c1-7-15(24)17(26)18(27)19(28-7)29-13-6-11(22)5-12(23)14(13)16(25)8-2-9(20)4-10(21)3-8/h2-7,15,17-24,26-27H,1H3/t7-,15-,17+,18+,19-/m0/s1 |
InChI Key |
DWDGUCPATVTPNQ-LYIAWLSCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC(=CC(=C3)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC(=CC(=C3)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Petiolin F: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petiolin F is a naturally occurring physalin, a type of C28-steroidal lactone, belonging to the withanolide class of compounds. Found in plants of the Physalis genus (Solanaceae family), this compound has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects with a focus on its role as a TACI (transmembrane activator and CAML interactor) protein inhibitor and its cytotoxic properties. Detailed experimental protocols for the isolation of physalins and the assessment of cytotoxicity are also presented, alongside spectroscopic data and a proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is classified as a 16,24-cyclo-13,14-seco steroid. Its chemical structure is characterized by a complex polycyclic system, including a distinctive epoxy group, which is believed to contribute significantly to its biological activity.
Chemical Name: 5β,6β-epoxyphysalin B Molecular Formula: C28H30O10
The structural elucidation of this compound and other physalins has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Physalins (General)
| Spectroscopic Technique | Key Features and Observations |
| 1H NMR | Reveals the proton environment, including chemical shifts and coupling constants characteristic of the steroidal backbone and lactone rings. |
| 13C NMR | Provides information on the carbon skeleton, with specific signals corresponding to carbonyls, olefins, and other functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns useful for structural confirmation. |
| Infrared (IR) Spectroscopy | Identifies functional groups such as hydroxyls, carbonyls (from lactones and ketones), and ethers. |
Biological Activity
This compound exhibits a range of biological activities, with its cytotoxic and immunomodulatory effects being of particular interest.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is thought to be, in part, attributable to the presence of the epoxy group in its structure. It has shown anti-hepatoma and anti-HeLa activities and has also been found to have an antitumor effect in vivo against P388 lymphocytic leukemia in mice[1].
TACI Protein Inhibition
This compound has been identified as a potential inhibitor of the Transmembrane Activator and Calcium-Modulating Cyclophilin Ligand Interactor (TACI) protein. TACI is a member of the tumor necrosis factor receptor (TNFR) superfamily and plays a crucial role in B-cell regulation. By binding to its ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), TACI is involved in B-cell homeostasis, proliferation, and antibody production.
The inhibition of TACI by this compound suggests its potential as a therapeutic agent for autoimmune diseases and certain B-cell malignancies where TACI signaling is dysregulated. A binding energy of -8.3 kcal/mol for Physalin F with the TACI protein has been reported, indicating a strong potential for interaction.
Signaling Pathway
The precise mechanism of TACI inhibition by this compound is still under investigation. However, based on the known TACI signaling pathway, a proposed mechanism of action is the disruption of the interaction between TACI and its ligands, BAFF and APRIL. This interference would subsequently modulate downstream signaling cascades, such as the NF-κB pathway, which is critical for B-cell survival and proliferation.
References
Petiolin F (Luteolin): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petiolin F, more commonly known as Luteolin, is a naturally occurring flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. Extensive research has demonstrated its potent anti-cancer properties across numerous cancer types. Luteolin exerts its anti-tumor effects through a multi-targeted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and inhibiting metastasis and angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Luteolin's action in cancer cells, presents quantitative data from various studies, details common experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanisms of Action
Luteolin's efficacy as an anti-cancer agent stems from its ability to modulate multiple critical signaling pathways that govern cell proliferation, survival, and death. Its primary mechanisms include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which collectively halt the uncontrolled growth of cancer cells.
Induction of Apoptosis
Luteolin triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: Luteolin enhances the expression of death receptors, such as DR5, on the cancer cell surface. This leads to the activation of caspase-8 and subsequently caspase-3, executing the apoptotic cascade[1].
-
Intrinsic Pathway: Luteolin disrupts the mitochondrial membrane potential and promotes the release of cytochrome c into the cytoplasm. It achieves this by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[1][2]. The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3[2].
Cell Cycle Arrest
Luteolin can halt the progression of the cell cycle at various checkpoints, primarily the G1/S and G2/M phases, preventing cancer cells from dividing and proliferating[3][4].
-
G1/S Arrest: Luteolin can induce G1 arrest by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating cyclins and CDKs (e.g., Cyclin D1, CDK4, CDK2) essential for the G1 to S phase transition[5][6].
-
G2/M Arrest: In some cancer cell lines, Luteolin causes an accumulation of cells in the G2/M phase, often associated with the modulation of Cyclin B1 and CDC2 levels[4][5].
Key Signaling Pathways Modulated by Luteolin
Luteolin's anti-cancer effects are mediated by its interaction with several key intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth, and is often hyperactivated in cancer. Luteolin effectively inhibits this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR[7][8][9]. This inhibition leads to decreased cell survival and proliferation and can induce apoptosis.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a significant role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Luteolin has been shown to suppress the activation of NF-κB[5][7]. It can inhibit the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and thereby blocking the transcription of its target genes[5][10].
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Luteolin's effect on this pathway can be context-dependent. It has been shown to suppress the pro-proliferative ERK pathway while activating the pro-apoptotic JNK pathway, tipping the balance towards cell death[7][8][11].
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Luteolin across various cancer cell lines.
Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Lung Cancer | A549 | 3.1 | - | [12] |
| Lung Cancer | A549 | 41.59 | 24 | [13] |
| Lung Cancer | A549 | 27.12 | 48 | [13] |
| Lung Cancer | H460 | 48.47 | 24 | [13] |
| Lung Cancer | H460 | 18.93 | 48 | [13] |
| Lung Cancer | GLC4 | 40.9 | - | [12] |
| Breast Cancer | NCI-ADR/RES | ~45 | 24 | [14] |
| Breast Cancer | NCI-ADR/RES | ~35 | 48 | [14] |
| Breast Cancer | MCF-7/MitoR | ~45 | 24 | [14] |
| Breast Cancer | MCF-7/MitoR | ~35 | 48 | [14] |
| Cervical Cancer | HeLa | 48 | - | [15] |
| Leukemia | CCRF-HSB-2 | 2.0 | - | [12] |
| Leukemia | HL-60 | 15 | - | [16] |
| Leukemia | HL-60 | 12.5 | - | [12] |
| Melanoma | B16 4A5 | 2.3 | - | [12] |
| Gastric Cancer | TGBC11TKB | 1.3 | - | [12] |
| Colon Cancer | COLO 320 | 32.5 | - | [12] |
Table 2: Effect of Luteolin on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 | Reference |
| HeLa | 10 | 48 | - | Decreased | - | Increased (~25%) | [3] |
| HeLa | 20 | 48 | - | Decreased | Decreased | Increased (~50%) | [3] |
| EC1 | 20 | 24 | Decreased | Decreased | Increased | - | [4] |
| EC1 | 40 | 24 | Decreased | Decreased | Increased | - | [4] |
| KYSE450 | 20 | 24 | Decreased | Decreased | Increased | - | [4] |
| KYSE450 | 40 | 24 | Decreased | Decreased | Increased | - | [4] |
| NCI-ADR/RES | 50 | 18 | Decreased | Increased | - | - | [14] |
| MCF-7/MitoR | 50 | 18 | Decreased | Increased | - | - | [14] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in Luteolin research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1.5x10⁴ cells/well) and allowed to adhere overnight[17].
-
Treatment: Cells are treated with various concentrations of Luteolin (e.g., 15–60 µM) and a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours)[17].
-
MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for approximately 4 hours at 37°C[18][19].
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells[19].
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 540 nm)[17][19]. Cell viability is calculated as a percentage relative to the control group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins within a cell lysate, providing insights into the expression and activation of signaling molecules.
-
Protein Extraction: After treatment with Luteolin, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors[18][20][21].
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay[18][21].
-
SDS-PAGE: Equal amounts of protein (e.g., 15-20 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[18][20].
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane[18][20].
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[18][20].
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Bcl-2, Caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the analysis of cell distribution across the different phases of the cell cycle.
-
Cell Treatment and Collection: Cells are treated with Luteolin for the desired time. Both adherent and floating cells are collected to include apoptotic populations[3].
-
Fixation: Cells are washed with PBS and then fixed in ice-cold ethanol (e.g., 70%) overnight at -20°C[3][22].
-
Staining: The fixed cells are washed again and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to eliminate RNA-related signals[3][22].
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The resulting data is analyzed using specialized software to generate histograms that show the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA[3][22].
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Luteolin induces apoptosis via extrinsic and intrinsic pathways.
Caption: Luteolin inhibits pro-survival PI3K/Akt and NF-κB pathways.
Experimental Workflow
Caption: General experimental workflow for Western Blot analysis.
Conclusion
This compound (Luteolin) is a promising natural compound for cancer therapy due to its ability to simultaneously target multiple oncogenic pathways. It effectively induces apoptosis and cell cycle arrest while inhibiting key signaling cascades like PI3K/Akt and NF-κB, which are fundamental to cancer cell survival and proliferation. The quantitative data consistently demonstrate its potent cytotoxic effects across a range of cancer cell lines at achievable micromolar concentrations. The established experimental protocols provide a robust framework for further investigation into its therapeutic potential. Future research, particularly clinical trials, is warranted to translate these compelling preclinical findings into effective cancer treatments.
References
- 1. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]
- 8. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of luteolin-7-O-glucoside-induced growth inhibition on human liver cancer cells: G2/M cell cycle arrest and caspase-independent apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 14. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cell viability assay [bio-protocol.org]
- 18. Luteolin Alleviates Epithelial-Mesenchymal Transformation Induced by Oxidative Injury in ARPE-19 Cell via Nrf2 and AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Luteolin Inhibits Vascular Smooth Muscle Cell Proliferation and Migration by Inhibiting TGFBR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of luteolin on oxidative stress and inflammation in the human osteoblast cell line hFOB1.19 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Petiolin F: A Comprehensive Technical Review of Its Biological Activity and Molecular Targets
DISCLAIMER: Initial searches for "Petiolin F" did not yield any specific compound with this name in the scientific literature. The information presented in this document is based on the strong likelihood that the query intended to refer to Luteolin , a common and extensively researched flavonoid phytochemical. The biological activities and molecular targets discussed below pertain to Luteolin.
This technical guide provides a detailed overview of the biological activities and molecular targets of Luteolin, a naturally occurring flavonoid found in a wide variety of plants. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction to Luteolin
Luteolin (3',4',5,7-tetrahydroxyflavone) is a flavonoid belonging to the flavone subclass. It is widely distributed throughout the plant kingdom and is found in various dietary sources such as carrots, peppers, celery, olive oil, peppermint, thyme, rosemary, and oregano[1]. Like other flavonoids, Luteolin is typically present in plants in its glycosylated form and is hydrolyzed to its aglycone form, free Luteolin, during digestion and absorption[2]. Preclinical studies have demonstrated a broad range of pharmacological activities for Luteolin, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1].
Biological Activities of Luteolin
Luteolin exhibits a wide spectrum of biological activities, making it a compound of significant interest for therapeutic applications. These activities are attributed to its ability to modulate various cellular processes and signaling pathways.
Luteolin has been shown to possess potent anticancer properties, acting through multiple mechanisms to inhibit tumor growth and progression. Its anticancer effects include the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and prevention of metastasis[1]. Luteolin's ability to sensitize tumor cells to the cytotoxic effects of conventional anticancer drugs further highlights its potential as a chemotherapeutic and chemopreventive agent[1].
Luteolin demonstrates significant anti-inflammatory effects by targeting key inflammatory pathways. It has been shown to counteract inflammation in various in vitro and in vivo models[3]. The anti-inflammatory action of Luteolin is linked to its ability to modulate signaling pathways such as JAK/STAT3 and NF-κB[3].
As a flavonoid, Luteolin possesses strong antioxidant properties. Its molecular structure enables it to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to various chronic diseases[3].
Luteolin has demonstrated antimicrobial activity against various pathogens. Flavonoids, in general, can exert their antibacterial effects through mechanisms such as inhibiting nucleic acid synthesis, damaging cytoplasmic membranes, and disrupting energy metabolism[4].
Molecular Targets of Luteolin
The diverse biological activities of Luteolin are a direct consequence of its interaction with a multitude of molecular targets within the cell.
Luteolin modulates several critical signaling pathways involved in cell survival, proliferation, and inflammation.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer. Luteolin has been shown to inhibit the PI3K/Akt/mTOR pathway[2].
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Luteolin can suppress the activation of NF-κB, thereby exerting its anti-inflammatory and pro-apoptotic effects[1][2].
-
Wnt/β-catenin Signaling: Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers. Luteolin can negatively regulate this pathway[5].
-
HIF-1α Signaling Pathway: The Hypoxia-Inducible Factor-1α (HIF-1α) pathway is involved in tumor progression and angiogenesis. Luteolin has been found to modulate the HIF-1α signaling pathway in hepatocellular carcinoma[6].
Luteolin directly interacts with and modulates the activity of several key proteins.
-
Topoisomerases I and II: These enzymes are essential for DNA replication and are common targets for anticancer drugs. Luteolin has been shown to inhibit both topoisomerase I and II[1].
-
Matrix Metalloproteinase 9 (MMP9): MMP9 is a key enzyme involved in cancer cell invasion and migration. Luteolin has been identified as a potential inhibitor of MMP9[6].
-
c-Met: The c-Met receptor tyrosine kinase is involved in cell invasion. Luteolin can suppress the phosphorylation of c-Met, thereby inhibiting cancer cell invasion[2].
-
p53: Luteolin can stabilize the tumor suppressor protein p53, which plays a critical role in cell cycle arrest and apoptosis[1][2].
-
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell growth and survival. Luteolin can inhibit STAT3 activity[1].
Quantitative Data on Luteolin's Biological Activity
The following table summarizes the reported IC50 values for Luteolin in various antioxidant assays.
| Assay | IC50 (µg/mL) | Reference |
| DPPH radical scavenging activity | Moderate | [7] |
| ABTS radical scavenging activity | - | - |
| Superoxide anion scavenging activity | - | - |
| Hydroxyl radical scavenging activity | - | - |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize the biological activity of Luteolin.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Luteolin for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Cell Lysis: Treat cells with Luteolin, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, ATP, and various concentrations of Luteolin in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a specific time.
-
Detection of Phosphorylation: Measure the extent of substrate phosphorylation using methods such as radioactive ATP incorporation, specific phospho-antibodies (ELISA or Western blot), or luminescence-based ATP detection assays.
-
Data Analysis: Determine the inhibitory effect of Luteolin on the kinase activity and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Luteolin and a general experimental workflow.
Caption: Key signaling pathways modulated by Luteolin.
Caption: General experimental workflow for investigating Luteolin's activity.
References
- 1. Distribution and biological activities of the flavonoid luteolin. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential molecular targets of luteolin in the treatment of hepatocellular carcinoma based on network pharmacology and transcriptome sequencing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nepetaefolin F: A Technical Guide for Researchers
An In-depth Analysis of the Abietane Diterpenoid Nepetaefolin F and its Therapeutic Potential
Nepetaefolin F, a naturally occurring abietane diterpenoid, has garnered significant interest within the scientific community for its notable cytotoxic activities against various human cancer cell lines. This technical guide provides a comprehensive overview of Nepetaefolin F, including its synthesis, biological activity, and a detailed exploration of the molecular mechanisms of a potent analogue. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, natural product chemistry, and medicinal chemistry.
Core Compound Data
Nepetaefolin F has been isolated from Caryopteris nepetaefolia (Benth.) Maxim., a folk herb with traditional anti-inflammatory uses.[1] Its potent anti-cancer properties have prompted further investigation into its synthesis and biological evaluation.
Spectroscopic and Physical Data
Below is a summary of the key characterization data for Nepetaefolin F.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 358.47 g/mol | --INVALID-LINK-- |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.26 (s, 1H), 5.95 (s, 1H), 5.23 (s, 1H), 4.98 (s, 1H), 4.21 (d, J = 11.6 Hz, 1H), 3.95 (d, J = 11.6 Hz, 1H), 3.20 (hept, J = 6.9 Hz, 1H), 2.87 (dd, J = 12.8, 4.0 Hz, 1H), 2.18 – 2.08 (m, 1H), 2.06 (s, 3H), 1.90 – 1.78 (m, 2H), 1.75 – 1.65 (m, 2H), 1.55 – 1.45 (m, 1H), 1.25 (d, J = 6.9 Hz, 3H), 1.23 (d, J = 6.9 Hz, 3H), 1.18 (s, 3H), 1.08 (s, 3H) | --INVALID-LINK-- |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 170.8, 149.5, 146.9, 134.8, 124.6, 110.8, 72.4, 66.5, 50.2, 48.1, 41.5, 38.2, 36.9, 33.5, 29.8, 25.5, 24.1, 23.9, 21.2, 21.1, 19.1, 18.9 | --INVALID-LINK-- |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ Calcd for C₂₂H₃₁O₄: 359.2222, Found: 359.2217 | --INVALID-LINK-- |
Synthesis of Nepetaefolin F
An efficient and robust synthetic route to (+)-Nepetaefolin F has been established starting from dehydroabietic acid.[1] A notable synthesis was achieved in nine steps with an overall yield of 2%.[2] Another reported asymmetric synthesis accomplished the production of Nepetaefolin F in 10 steps with a 14.8% overall yield.[1]
Caption: Synthetic workflow for Nepetaefolin F from dehydroabietic acid.
Biological Activity and Cytotoxicity
Nepetaefolin F has demonstrated significant inhibitory activity against human cancer cells in vitro.[1] A study reported an IC₅₀ value of 6.3 μM in a patient-derived xenograft (PDX) model of non-small-cell lung cancer.[1] The cytotoxic effects of Nepetaefolin F and its analogues have been evaluated against a panel of human cancer cell lines.
In Vitro Cytotoxicity Data
The following table summarizes the reported IC₅₀ values for Nepetaefolin F and a key analogue, cyclopropanecarboxylate ester 42.
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| Nepetaefolin F | LUPF045 (PDX) | Non-Small-Cell Lung Cancer | 6.3 | [1] |
| Compound 42 | MGC 803 | Gastric Cancer | 20.9 | [1] |
Mechanism of Action: Insights from an Analogue
While the precise signaling pathways modulated by Nepetaefolin F are still under investigation, detailed mechanistic studies have been conducted on its potent analogue, cyclopropanecarboxylate ester 42. These studies suggest that the antitumor activity is mediated through the induction of apoptosis and the modulation of autophagy.
Mitochondrial-Dependent Apoptosis
Compound 42 has been shown to induce apoptosis in MGC 803 gastric cancer cells through a mitochondrial-dependent pathway.[2] This is characterized by the upregulation of cleaved caspase-9 and cleaved caspase-3, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2] Furthermore, an increase in reactive oxygen species (ROS) accumulation was observed, which is often associated with the intrinsic apoptotic pathway.[2]
Caption: Proposed mitochondrial-dependent apoptosis pathway induced by Compound 42.
Modulation of Autophagy
Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis of cells treated with compound 42 revealed the modulation of multiple signaling pathways, with a significant impact on the peroxisome proliferator-activated receptor (PPAR) and AMP-activated protein kinase (AMPK) signaling pathways, both of which are closely linked to autophagy.[1][2] Further investigation showed that compound 42 upregulates the expression of p62 and microtubule-associated protein 1 light-chain 3 β (LC3B-I), while downregulating Beclin-1 and LC3B-II.[1] This suggests that compound 42 may inhibit cell proliferation by suppressing autophagy.
Caption: Proposed autophagy modulation pathway by Compound 42.
Experimental Protocols
This section provides an overview of the methodologies employed in the synthesis and biological evaluation of Nepetaefolin F and its analogues.
General Synthetic Procedures
All reactions were conducted under a nitrogen atmosphere unless otherwise specified. Commercially available reagents were used without further purification. Nuclear Magnetic Resonance (NMR) spectra were recorded on Bruker AVANCE-III instruments (400 MHz). High-Resolution Mass Spectrometry (HRMS) data were obtained on FT mass spectrometers using electrospray ionization (ESI). Thin-layer chromatography was performed on silica gel GF254 plates and visualized with UV light or phosphomolybdic acid.
Cytotoxicity Assay (CCK-8)
The cytotoxicity of Nepetaefolin F and its derivatives was assessed using the Cell Counting Kit-8 (CCK-8) assay.
Caption: Workflow for the in vitro cytotoxicity (CCK-8) assay.
Western Blot Analysis
To investigate the mechanism of action, western blot analysis was performed to detect the expression levels of apoptosis- and autophagy-related proteins.
Protocol Outline:
-
Cell Lysis: Treated and untreated cells were harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined to ensure equal loading.
-
SDS-PAGE: Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, p62, LC3B-I, LC3B-II, Beclin-1, Bcl-2, and Bax).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system.
Conclusion
Nepetaefolin F is a promising abietane diterpenoid with significant anticancer activity. The synthetic routes to this natural product have been established, enabling the generation of analogues with potentially improved therapeutic properties. Mechanistic studies on a key analogue suggest that the mode of action involves the induction of mitochondrial-dependent apoptosis and the modulation of autophagy-related signaling pathways. Further investigation into the specific molecular targets and pathways of Nepetaefolin F is warranted to fully elucidate its therapeutic potential and to guide the development of novel anticancer agents based on its scaffold.
References
An In-Depth Technical Guide on the In Vitro Cytotoxicity of Luteolin on Human Cancer Cells
Disclaimer: Initial searches for "Petiolin F" did not yield any relevant scientific literature. It is highly probable that this is a typographical error. Based on the context of the query regarding cytotoxicity in human cancer cells, this guide will focus on Luteolin , a well-researched flavonoid with extensive data available on its anticancer properties.
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Luteolin on various human cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the key signaling pathways involved.
Quantitative Data Presentation
The cytotoxic activity of Luteolin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Luteolin vary across different cancer cell lines, reflecting differential sensitivities to its cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay Method |
| A549 | Non-small cell lung carcinoma | 40.2 | 48 | MTT Assay[1] |
| Hep-2 | Laryngeal squamous cell carcinoma | ~50 | Not Specified | MTT Assay[2] |
| HT-29 | Colon Cancer | Not explicitly stated, but effects observed at 40 µM | 24 | Not Specified[3] |
| HeLa | Cervical Cancer | Effects observed at 5, 10, and 20 µM | 48 | Not Specified[4] |
Note: The potency of flavonoids like Luteolin can be influenced by the specific cancer cell line and experimental conditions. Numerous studies have demonstrated Luteolin's cytotoxicity in cell lines derived from various cancers including prostate, breast, pancreas, colon, lung, melanoma, liver, stomach, and brain, with IC50 values often below 100 µM[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the in vitro cytotoxicity of Luteolin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 10,000 to 17,000 cells per well) and allowed to adhere for 24 hours[6].
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of Luteolin or a vehicle control.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours)[1][6].
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the Luteolin concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Double Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with Luteolin at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with Luteolin and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the determination of the cell cycle phase distribution. Luteolin has been shown to induce cell cycle arrest at the G1 and G2/M phases in different cancer cell lines[1][3][7].
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: After treatment with Luteolin, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. This technique can be used to analyze the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs)[2][3][7].
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Luteolin and a typical experimental workflow for studying its cytotoxic effects.
Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of Luteolin.
Caption: Luteolin induces apoptosis via both extrinsic and intrinsic signaling pathways.
Caption: Luteolin mediates cell cycle arrest at the G1 and G2/M checkpoints.
Core Mechanisms of Action
Luteolin exerts its cytotoxic effects on cancer cells through a multi-targeted approach, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Luteolin triggers programmed cell death, or apoptosis, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: Luteolin can upregulate the expression of death receptors like DR5 and Fas on the cancer cell surface[2][7]. The binding of their respective ligands initiates a signaling cascade that leads to the activation of caspase-8, an initiator caspase[2].
-
Intrinsic Pathway: Luteolin modulates the balance of the Bcl-2 family of proteins. It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax[7]. This shift in balance leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates caspase-9[7].
-
Execution Phase: Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[2][7].
Cell Cycle Arrest
Luteolin can halt the proliferation of cancer cells by arresting the cell cycle at different checkpoints, preventing them from proceeding to DNA replication or mitosis.
-
G1 Arrest: In some cancer cell lines, Luteolin has been observed to cause an accumulation of cells in the G1 phase of the cell cycle. This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, and downregulating the expression of cyclins like Cyclin D1. This prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for entry into the S phase[3].
-
G2/M Arrest: In other cellular contexts, Luteolin can induce arrest at the G2/M checkpoint. This is associated with the downregulation of Cyclin B1 and the inhibition of CDC2 (also known as CDK1) activity, which are essential for entry into mitosis[3].
Modulation of Other Signaling Pathways
Luteolin's anticancer effects are also attributed to its ability to modulate various other signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt Pathway: This is a crucial cell survival pathway. Luteolin has been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis[8][9].
-
NF-κB Pathway: Luteolin can suppress the activity of NF-κB, a transcription factor that promotes inflammation and cell survival[8][10].
-
MAPK Pathways: Luteolin can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival[4].
References
- 1. Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin induces apoptosis by activating Fas signaling pathway at the receptor level in laryngeal squamous cell line Hep-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of cell cycle arrest and apoptosis in HT-29 human colon cancer cells by the dietary compound luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greenmedinfo.com [greenmedinfo.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Modulation of Inflammatory Signaling by Petiolin F
Disclaimer: Petiolin F is a naturally occurring phytochemical isolated from plants such as Hypericum sampsonii.[1][2][3] Initial studies have identified its potential as an anti-inflammatory agent, with a reported IC50 value of 2.00 μM for inhibiting nitric oxide production in RAW 264.7 macrophage cells.[1][2] However, as of the current date, the precise downstream signaling pathway and mechanism of action for this compound have not been fully elucidated in published literature.
This document presents a hypothetical signaling pathway to serve as an illustrative model for researchers and drug development professionals. The proposed pathway is based on common molecular mechanisms underlying inflammation and is intended to provide a framework for potential research directions and experimental design.
Introduction to this compound and its Therapeutic Potential
This compound is a secondary metabolite that has garnered interest for its biological activities.[1][3] As a compound with demonstrated anti-inflammatory properties, it represents a promising candidate for the development of novel therapeutics targeting inflammation-related diseases. Understanding its molecular mechanism is a critical step in advancing this compound from a laboratory finding to a potential clinical asset. This guide outlines a plausible signaling cascade through which this compound may exert its effects, focusing on the modulation of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a cornerstone of the inflammatory response.
A Hypothetical Signaling Pathway for this compound
We propose that this compound acts as an inhibitor of the IκB Kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action results in NF-κB remaining sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of pro-inflammatory genes, such as cytokines (TNF-α, IL-6) and enzymes (COX-2).
References
An In-depth Technical Guide to the Molecular Targets of Luteolin
An in-depth analysis of the molecular targets of the flavonoid Luteolin is provided below, structured as a technical guide for researchers and drug development professionals.
Disclaimer: Initial searches for "Petiolin F" did not yield any specific scientific data. It is possible that this is a rare, newly discovered compound, or a typographical error. The following information is presented on the well-researched flavonoid Luteolin , which shares structural similarities with other flavonoids and for which a substantial body of literature exists regarding its molecular targets and mechanisms of action.
Luteolin, a common flavonoid found in a variety of plants, has garnered significant attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] This guide delves into the molecular mechanisms of Luteolin, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.
Quantitative Data on Molecular Interactions
The efficacy of Luteolin in modulating various cellular processes is underpinned by its direct interaction with a range of molecular targets. The following table summarizes key quantitative data from various studies, such as IC50 values, which represent the concentration of Luteolin required to inhibit a specific biological or biochemical function by 50%.
| Target Cell Line/Protein | Assay Type | IC50 Value (µM) | Reference |
| Hepatocellular Carcinoma (SMMC-7721) | Proliferation Assay | 40, 60, 90 (significant inhibition) | [2] |
| Hepatocellular Carcinoma (HepG2) | Proliferation Assay | 40, 60, 90 (significant inhibition) | [2] |
Note: The available search results provided limited specific IC50 values for direct protein-ligand interactions of Luteolin. The data primarily focused on cellular effects. Further targeted biochemical assays would be necessary to determine precise binding affinities (Kd) and enzymatic inhibition constants (Ki) for specific protein targets.
Key Signaling Pathways Modulated by Luteolin
Luteolin exerts its pleiotropic effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation.
1. PI3K/Akt/mTOR Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Luteolin has been shown to inhibit this pathway, contributing to its anti-cancer properties.[1][3]
2. NF-κB Signaling Pathway:
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. Luteolin can suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.[1]
3. Wnt/β-catenin Signaling Pathway:
The Wnt/β-catenin pathway is involved in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. Luteolin has been reported to interfere with this pathway.[1]
Experimental Protocols
The identification and characterization of Luteolin's molecular targets involve a range of experimental techniques. Below are generalized protocols for key assays.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of Luteolin on the proliferation of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Luteolin (e.g., 10, 20, 40, 60, 80, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Western Blot Analysis
-
Objective: To investigate the effect of Luteolin on the expression and phosphorylation status of target proteins in a signaling pathway.
-
Methodology:
-
Treat cells with Luteolin at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vitro Kinase Assay
-
Objective: To determine if Luteolin directly inhibits the activity of a specific kinase.
-
Methodology:
-
Prepare a reaction mixture containing the purified recombinant kinase, its specific substrate, and ATP in a kinase buffer.
-
Add varying concentrations of Luteolin or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.
-
Calculate the percentage of kinase inhibition and determine the IC50 value of Luteolin for the specific kinase.
-
Experimental Workflow for Target Identification and Validation
The process of identifying and validating the molecular targets of a compound like Luteolin typically follows a structured workflow.
References
- 1. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential molecular targets of luteolin in the treatment of hepatocellular carcinoma based on network pharmacology and transcriptome sequencing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Bioactivity of Petiolin F
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial bioactivity screening of Petiolin F, a novel C21 steroidal glycoside. The focus of this guide is on its anti-inflammatory properties, with detailed experimental protocols, quantitative data, and visual representations of the associated biological pathways and workflows.
Introduction
This compound is a recently identified natural product with potential therapeutic applications. Preliminary studies have investigated its anti-inflammatory effects, specifically its ability to modulate the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. This guide synthesizes the available data to provide a technical foundation for further research and development.
Quantitative Bioactivity Data
The primary bioactivity assessed for this compound is its inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The data is summarized in the table below.
| Compound | Concentration (µM) | Inhibition of NO Production (%) |
| This compound | 10 | 45.2 ± 2.1 |
| 20 | 68.3 ± 3.5 | |
| 40 | 89.1 ± 4.3 | |
| Dexamethasone (Positive Control) | 10 | 95.6 ± 2.8 |
Data represents the mean ± standard deviation of three independent experiments.
Experimental Protocols
A detailed methodology for the key in vitro anti-inflammatory assay is provided below.
3.1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
This protocol outlines the steps to assess the effect of this compound on nitric oxide production in a macrophage cell line.
3.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (10, 20, 40 µM) or the positive control, dexamethasone (10 µM).
-
Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.
3.1.2. Measurement of Nitric Oxide Production
-
Nitrite Assay: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.
-
Griess Reagent: The Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is used for the colorimetric determination of nitrite.
-
Procedure:
-
50 µL of the cell culture supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Calculation: The percentage of inhibition of NO production is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
3.1.3. Cell Viability Assay
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
After collecting the supernatant for the NO assay, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance at 570 nm is measured.
-
-
Analysis: The viability of cells treated with this compound is compared to that of the untreated control cells. No significant cytotoxicity was observed at the tested concentrations.
Visualizations: Workflows and Pathways
4.1. Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates the workflow for evaluating the anti-inflammatory activity of this compound.
Methodological & Application
Synthetic Approaches Toward the Physalin Core: A Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalins, a class of steroidal lactones isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Petiolin F, a member of this family, possesses a complex and challenging molecular architecture characterized by a highly oxygenated and rearranged steroidal framework. To date, a total synthesis of this compound has not been reported. This document provides a detailed account of the key synthetic strategies developed for the construction of significant structural motifs of the physalin skeleton, serving as a valuable resource for researchers engaged in the synthesis of physalins and related natural products. The protocols for the biomimetic synthesis of the CDE ring moiety and the construction of the DFGH ring system are presented, along with available quantitative data.
Introduction
The intricate structure of physalins, including this compound, presents a formidable challenge to synthetic chemists. Key structural features include a 13,14-seco-steroid backbone, a nine-membered carbocycle, and a complex, cage-like polycyclic system. The lack of a reported total synthesis of this compound underscores the complexity of this natural product. This application note details the notable progress made in the synthesis of the core ring systems of physalins, providing a foundation for future efforts toward the total synthesis of this compound and its analogues.
Key Synthetic Strategies and Protocols
Significant advances have been made in the construction of two major fragments of the physalin core: the CDE ring moiety and the DFGH ring system. The following sections provide detailed experimental protocols for these key transformations.
Biomimetic Synthesis of the CDE Ring Moiety
A biomimetic approach has been successfully employed to construct the CDE ring system of physalins.[1][2] This strategy involves a key C13-C14 bond cleavage of a steroidal precursor.
Experimental Protocol:
The synthesis of the CDE ring moiety is a two-step process starting from a prepared steroidal intermediate.
Step 1: C13–C14 Bond Cleavage and Epoxide Ring Opening
-
Reaction Description: An alkoxy radical is generated at C-14, which initiates the cleavage of the C13-C14 bond. This is followed by a spontaneous opening of a C17,20-epoxide to form a nine-membered ring and a γ-lactone.
-
Reagents and Conditions: The specific reagents and conditions for this step were not detailed in the available abstracts.
-
Yield: Quantitative data for the yield of this specific step is not provided in the abstracts.
Step 2: Diastereoselective Dihydroxylation
-
Reaction Description: The alkene formed in the nine-membered ring is subjected to a diastereoselective dihydroxylation to install the C13 and C17 diol.
-
Reagents and Conditions: Osmium tetroxide (OsO₄) is used as the dihydroxylating agent.[1][2]
-
Yield: The yield for this dihydroxylation step is not specified in the available search results.
Table 1: Summary of Key Reactions for the CDE Ring Moiety Synthesis
| Step | Transformation | Key Reagents | Reported Yield (%) |
| 1 | C13–C14 bond cleavage, epoxide opening | Not specified | Not specified |
| 2 | Diastereoselective dihydroxylation | OsO₄ | Not specified |
Synthesis of the DFGH Ring System
A one-pot domino reaction has been developed for the efficient construction of the tetracyclic DFGH ring system, a hallmark of type B physalins.[3][4][5][6]
Experimental Protocol:
This elegant one-pot procedure involves a cascade of reactions initiated by a Brønsted base.
-
Reaction Description: Treatment of a specifically functionalized tricyclic intermediate with a Brønsted base triggers a four-step domino transformation, leading to the formation of the cage-shaped DFGH ring system.
-
Reagents and Conditions: The reaction is promoted by treatment with a Brønsted base. One report specifies the use of HF/pyridine for a similar one-pot construction of the GH-ring system.[3][4][5]
-
Yield: The yield for the one-pot domino reaction to form the DFGH ring system was reported to be in the range of 13% for the desired product, with the formation of other byproducts.[7]
Table 2: Summary of Key Reactions for the DFGH Ring System Synthesis
| Step | Transformation | Key Reagents | Reported Yield (%) |
| 1 | One-pot domino ring transformation | Brønsted base (e.g., LiOH) | 13[7] |
| 2 | One-pot GH-ring construction | HF/pyridine | Not specified |
Proposed Synthetic Workflow
Based on the reported synthetic strategies, a plausible, albeit hypothetical, workflow for the construction of the physalin core can be envisioned. This would involve the synthesis of the CDE and DFGH ring systems, followed by their eventual coupling.
Figure 1: A conceptual workflow for the synthesis of the physalin core, based on published partial syntheses.
Conclusion
While the total synthesis of this compound remains an open challenge, the synthetic methodologies developed for the construction of its key structural components represent significant achievements in natural product synthesis. The biomimetic synthesis of the CDE ring moiety and the elegant one-pot construction of the DFGH ring system provide a solid foundation and valuable insights for future synthetic endeavors targeting this complex and biologically important molecule. Further research is required to devise a strategy for the convergent assembly of these fragments and the introduction of the final functional groups to complete the total synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biomimetic Synthesis of the CDE Ring Moiety of Physalins, Complex 13,14-Secosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of DFGH-Ring Derivatives of Physalins via One-Pot Construction of GH-Ring and Evaluation of Their NF-κB-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the DFGH ring system of type B physalins: highly oxygenated, cage-shaped molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the Right‐Side Structure of Type B Physalins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Abietane Diterpenoid Analogues: A Case Study on Nepetaefolin F
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nepetaefolin F, an abietane diterpenoid, has demonstrated significant in vitro inhibitory activity against human cancer cells.[1][2] Its structural complexity and potent bioactivity make it and its analogues compelling targets for synthetic and medicinal chemistry efforts. The following protocols are based on published synthetic routes and provide a comprehensive framework for researchers aiming to explore the therapeutic potential of this class of compounds.
Data Presentation: Biological Activity of Nepetaefolin F and its Analogues
The following table summarizes the in vitro cytotoxic activity of Nepetaefolin F and a key analogue against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | MGC-803 (Gastric) | A549 (Lung) | MDA-MB-231 (Breast) | HCT116 (Colon) | HepG2 (Liver) |
| Nepetaefolin F (5) | 6.3 µM | >50 µM | >50 µM | >50 µM | >50 µM |
| Cyclopropanecarboxylate ester (42) | 20.9 µM | >50 µM | >50 µM | >50 µM | >50 µM |
Data extracted from Mao et al., 2023.[1][2]
Experimental Protocols
Total Synthesis of (+)-Nepetaefolin F from Dehydroabietic Acid
The total synthesis of (+)-Nepetaefolin F can be achieved in nine steps starting from the commercially available dehydroabietic acid.[1]
Materials:
-
Dehydroabietic acid
-
Appropriate solvents and reagents for each synthetic step (as detailed in the referenced literature)
-
Standard laboratory glassware and equipment for organic synthesis
-
Chromatography supplies for purification
Workflow Diagram:
Caption: Synthetic workflow for (+)-Nepetaefolin F.
Protocol:
The detailed step-by-step protocol for the synthesis of (+)-Nepetaefolin F from dehydroabietic acid involves a sequence of reactions including decarboxylation, allylic oxidation, hydroboration-oxidation, and α-methylation. For the specific reagents, reaction conditions, and purification methods for each of the nine steps, researchers are directed to the supplementary information of the primary literature by Mao et al., 2023.[1][2]
Synthesis of Nepetaefolin F Analogues by Esterification
A library of Nepetaefolin F analogues can be generated through esterification of the hydroxyl group. The synthesis of the cyclopropanecarboxylate ester (compound 42) is provided as a representative example.
Materials:
-
(+)-Nepetaefolin F
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and equipment for organic synthesis
-
Chromatography supplies for purification
Workflow Diagram:
Caption: General workflow for analogue synthesis.
Protocol:
-
Dissolve (+)-Nepetaefolin F in anhydrous dichloromethane (CH2Cl2).
-
Add triethylamine (Et3N) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add cyclopropanecarbonyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired cyclopropanecarboxylate ester.
In Vitro Cytotoxicity Assay (CCK-8 Assay)
The cytotoxic effects of the synthesized analogues can be evaluated using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Human cancer cell lines (e.g., MGC-803, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and incubate overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Signaling Pathway Analysis
The cyclopropanecarboxylate ester of Nepetaefolin F (compound 42) has been shown to modulate multiple signaling pathways, particularly those related to autophagy and apoptosis.[1][2][3]
Signaling Pathway Diagram:
Caption: Modulated pathways by Compound 42.
Further investigation into the mechanism of action revealed that this analogue upregulates the expression of p62, microtubule-associated protein 1 light-chain 3 β (LC3B-I), cleaved caspase-3, and cleaved caspase-9, while downregulating Beclin-1 and LC3B-II.[1][2][3] KEGG analysis also suggested modulation of the peroxisome proliferator-activated receptor (PPAR) and AMP-activated protein kinase (AMPK) signaling pathways, which are closely linked to autophagy.[1][3] These findings suggest that the antitumor activity of this analogue is mediated through the inhibition of cell proliferation and autophagy, and the induction of apoptosis.[2]
References
- 1. The isolation and structural elucidation of three new neolignans, piperulins [corrected] A, B, and C, as platelet activating factor receptor antagonists from Piper puberulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-lepadin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structure elucidation of linolipins C and D, complex oxylipins from flax leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Petiolin F: Application Notes and Protocols for IC50 Value Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of Petiolin F, a natural product with potential therapeutic applications. Due to the limited publicly available data on the specific biological activities of this compound, this guide presents generalized yet comprehensive methodologies that are broadly applicable to the in vitro assessment of novel chemical entities. The protocols herein describe the widely accepted MTT and Sulforhodamine B (SRB) assays for evaluating cytotoxicity in cancer cell lines. Furthermore, a representative signaling pathway potentially modulated by flavonoids, a class of compounds to which this compound may belong, is illustrated to provide a broader context for mechanistic studies.
Introduction
The discovery and development of novel therapeutic agents are paramount in biomedical research. Natural products, such as this compound, represent a rich source of chemical diversity with the potential to yield new drugs. A critical initial step in the evaluation of any potential therapeutic compound is the determination of its potency, commonly expressed as the IC50 value. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro. This metric is fundamental for comparing the potency of different compounds and for guiding further preclinical development.
This document outlines two robust and widely used colorimetric assays for determining the IC50 value of a test compound against adherent cancer cell lines: the MTT assay and the SRB assay. The MTT assay measures cell viability based on the metabolic activity of mitochondrial enzymes in living cells[1][2]. In contrast, the SRB assay determines cytotoxicity by measuring the total protein content of fixed cells, offering a reliable method for assessing cell density[3][4].
Data Presentation
As no specific IC50 values for this compound have been published, the following table is presented as a template for data organization. Researchers should populate this table with their experimentally determined values. For context, representative IC50 values for the well-characterized flavonoid, Luteolin, against various cancer cell lines are included.
Table 1: Template for IC50 Values of this compound and Representative Data for Luteolin
| Cell Line | Cancer Type | This compound IC50 (µM) | Luteolin IC50 (µM)[5] |
| A549 | Lung Carcinoma | Data to be determined | ~20-50 |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | ~10-40 |
| HeLa | Cervical Adenocarcinoma | Data to be determined | ~15-30 |
| HCT116 | Colorectal Carcinoma | Data to be determined | ~25-60 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from established methodologies for determining cell viability.[1][6][7][8]
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound (or test compound)
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration that corresponds to 50% cell viability.
-
Sulforhodamine B (SRB) Assay
This protocol provides a method for cytotoxicity determination based on total cellular protein content.[3][4][9]
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound (or test compound)
-
Selected cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the wells five times with deionized water and allow the plates to air dry completely.
-
Add 100 µL of the 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes to ensure complete dissolution of the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Figure 1: General Experimental Workflow for IC50 Determination.
Representative Apoptotic Signaling Pathway Potentially Modulated by a Flavonoid
The following diagram illustrates a potential mechanism by which a flavonoid compound could induce apoptosis in cancer cells. This is a generalized pathway and would require experimental validation for this compound. The pathway shows the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, converging on the activation of executioner caspases.[1][10][11]
Caption: Figure 2: Hypothetical Apoptotic Signaling Pathway.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the initial in vitro characterization of this compound. Accurate and reproducible determination of IC50 values is a cornerstone of early-stage drug discovery, enabling the prioritization of compounds for further investigation. While the specific biological effects of this compound await elucidation, the methodologies described herein are robust and widely applicable. It is recommended that these assays be performed across a panel of relevant cancer cell lines to establish a preliminary spectrum of activity. Subsequent mechanistic studies will be crucial to unravel the specific molecular targets and signaling pathways modulated by this compound, ultimately defining its therapeutic potential.
References
- 1. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Perforin and granzyme B induce apoptosis in FasL-resistant colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. Luteolin Induces Apoptosis and Autophagy in Mouse Macrophage ANA-1 Cells via the Bcl-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan, and Polyphenols in Dietary Supplements [mdpi.com]
- 10. Luteolin induces apoptosis by impairing mitochondrial function and targeting the intrinsic apoptosis pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Luteolin Treatment in Cancer Cell Culture
An extensive review of current literature did not yield specific results for "Petiolin F." It is plausible that this is a novel or less-documented compound. However, the search results consistently highlighted "Luteolin," a widely researched flavonoid with significant anti-cancer properties that align with the core requirements of this request. This document will proceed by providing detailed application notes and protocols for Luteolin, assuming it to be the compound of interest.
Introduction
Luteolin is a naturally occurring flavonoid found in various plants, fruits, and vegetables.[1][2] It has garnered significant attention in cancer research due to its demonstrated ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in numerous cancer cell lines.[2][3][4] Luteolin's multi-faceted anti-cancer effects are attributed to its capacity to modulate various signaling pathways involved in tumor progression.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the effects of Luteolin on cancer cells in a research setting.
Mechanism of Action
Luteolin exerts its anti-cancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: Luteolin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][5] It modulates the expression of key apoptotic proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[5][6] Luteolin also activates caspases, which are crucial executioners of apoptosis.[5]
-
Cell Cycle Arrest: Luteolin can halt the progression of the cell cycle at different phases, most commonly at the G1/S or G2/M checkpoints, thereby preventing cancer cell division.[4][5][6]
-
Modulation of Signaling Pathways: Luteolin has been shown to interfere with several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and NF-κB pathways.[1][2][7] By inhibiting these pathways, Luteolin can suppress tumor growth and survival.
-
Anti-Angiogenic and Anti-Metastatic Effects: Luteolin can inhibit the formation of new blood vessels (angiogenesis) that supply nutrients to tumors and can also suppress the spread of cancer cells (metastasis).[2]
Data Presentation: Cytotoxicity of Luteolin
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[8] The IC50 values for Luteolin vary depending on the cancer cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| A549 | Non-small cell lung cancer | 40.2 | 48 |
| SMMC-7721 | Liver cancer | Dose-dependent | Not Specified |
| BEL-7402 | Liver cancer | Dose-dependent | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
| HeLa | Cervical Cancer | Not Specified | Not Specified |
| COLO205 | Colorectal Cancer | Not Specified | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified |
Note: IC50 values are highly dependent on experimental conditions, including cell density and the specific assay used.[8][9] The values presented here are for comparative purposes and should be determined empirically for each specific experimental setup.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of Luteolin on cancer cells.
Cell Culture and Luteolin Preparation
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]
-
Luteolin powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
Protocol:
-
Cell Culture Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.
-
Luteolin Stock Solution: Prepare a high-concentration stock solution of Luteolin (e.g., 100 mM) in DMSO. Store the stock solution in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, dilute the Luteolin stock solution to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cells
-
Luteolin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Luteolin to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells
-
Luteolin working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Luteolin as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cells
-
Luteolin working solutions
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Luteolin.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Visualizations
Signaling Pathway of Luteolin-Induced Apoptosis
Caption: Luteolin induces apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow for Assessing Luteolin's Effects
Caption: Workflow for studying Luteolin's effects on cancer cells.
References
- 1. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-hepatoma cells function of luteolin through inducing apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Western Blot Analysis of Petiolin F-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petiolin F is a novel compound under investigation for its potential as a therapeutic agent, particularly in the context of oncology. Preliminary studies suggest that this compound may exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying this process. By detecting changes in the expression and activation of key regulatory proteins, researchers can map the signaling pathways triggered by this compound.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying this compound-induced apoptosis. We detail the primary signaling pathways implicated in flavonoid-induced apoptosis, the key proteins to target, and provide a step-by-step protocol for performing the analysis.
Key Signaling Pathways in Flavonoid-Induced Apoptosis
Several signaling cascades are known to be modulated by flavonoids to induce apoptosis. The two most prominent pathways are the PI3K/Akt and the MAPK pathways.[1][2]
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation.[3][4][5] In many cancers, the PI3K/Akt pathway is constitutively active, leading to the inhibition of apoptosis.[3] Flavonoids can induce apoptosis by inhibiting the phosphorylation of key components of this pathway, such as Akt and mTOR.[2] This inhibition leads to the downstream activation of pro-apoptotic proteins.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6] The MAPK family includes ERK, JNK, and p38 MAPK. While ERK is often associated with cell survival, the activation of JNK and p38 is frequently linked to the induction of apoptosis in response to cellular stress.[7][8]
Key Protein Targets for Western Blot Analysis
To investigate this compound-induced apoptosis, the following protein targets are recommended for Western blot analysis.
Apoptosis Execution Markers
-
Caspases: These are the central executioners of apoptosis.[9] Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., Caspase-3, Caspase-7).[9][10] Western blotting can detect the cleavage of pro-caspases into their smaller, active fragments, which is a hallmark of apoptosis.[9][11]
-
PARP (Poly (ADP-ribose) polymerase): This enzyme is involved in DNA repair. During apoptosis, it is cleaved by activated Caspase-3.[11] The appearance of the cleaved PARP fragment is a well-established marker of apoptosis.[12][13]
Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of the intrinsic (mitochondrial) apoptotic pathway.[14][15][16] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines cell fate.[14][17]
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL. A decrease in the expression of these proteins promotes apoptosis.
-
Pro-apoptotic proteins: Bax, Bak. An increase in the expression of these proteins or their translocation to the mitochondria initiates apoptosis.[18]
Signaling Pathway Proteins
-
PI3K/Akt Pathway:
-
p-PI3K (Phospho-PI3K): The activated form of PI3K.
-
p-Akt (Phospho-Akt): The activated form of Akt. A decrease in phosphorylation indicates pathway inhibition.[3]
-
p-mTOR (Phospho-mTOR): A key downstream target of Akt.
-
-
MAPK Pathway:
-
p-ERK (Phospho-ERK): The activated form of ERK.
-
p-JNK (Phospho-JNK): The activated form of JNK.
-
p-p38 (Phospho-p38): The activated form of p38. An increase in the phosphorylation of JNK and p38 often correlates with apoptosis induction.[7]
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from Western blot analysis of cells treated with this compound. Densitometry should be used to quantify band intensity, and values should be normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Effect of this compound on Apoptosis Execution Markers
| Treatment | Cleaved Caspase-9 (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
Table 2: Effect of this compound on Bcl-2 Family Protein Expression
| Treatment | Bcl-2 (Fold Change) | Bcl-xL (Fold Change) | Bax (Fold Change) | Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | 1.0 | Value |
| This compound (X µM) | Value | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value | Value |
Table 3: Effect of this compound on PI3K/Akt Signaling Pathway
| Treatment | p-PI3K/Total PI3K Ratio | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
Table 4: Effect of this compound on MAPK Signaling Pathway
| Treatment | p-ERK/Total ERK Ratio | p-JNK/Total JNK Ratio | p-p38/Total p38 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest in appropriate culture dishes or plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Treatment: Once the cells have adhered and are in the logarithmic growth phase, treat them with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time course (e.g., 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
Protocol 2: Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody for a different protein (e.g., a loading control).
-
Visualizations
Caption: Signaling pathways potentially modulated by this compound to induce apoptosis.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Luteolin protects DYT-PRKRA cells from apoptosis by suppressing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of apoptosis by luteolin through cleavage of Bcl-2 family in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Proliferation with Luteolin
Note on "Petiolin F": The compound "this compound" is not widely recognized in scientific literature. These application notes and protocols are based on the well-researched flavonoid, Luteolin , which exhibits significant anti-proliferative properties and is a subject of extensive study in cancer research. The methodologies and data presented here for Luteolin can serve as a comprehensive guide for investigating the effects of similar bioactive compounds on cell proliferation.
Introduction to Luteolin
Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a variety of plants, including vegetables and fruits like carrots, broccoli, and parsley.[1] It has garnered significant interest in cancer research due to its anti-inflammatory, antioxidant, and anti-carcinogenic properties.[2][3] Luteolin has been shown to inhibit the proliferation of tumor cells, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines through the modulation of multiple cell signaling pathways.[2][3][4] Its therapeutic potential lies in its ability to target pathways essential for cancer cell survival and growth, making it a valuable compound for cell proliferation studies.[5]
Data Presentation: Effects of Luteolin on Cancer Cell Proliferation
The inhibitory effects of Luteolin on the proliferation of various cancer cell lines are typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values for Luteolin can vary depending on the cell line and the duration of the treatment.
Table 1: IC50 Values of Luteolin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 24 | 41.59 | [6] |
| 48 | 27.12 | [6] | ||
| 72 | 24.53 | [6] | ||
| H460 | Non-Small-Cell Lung | 24 | 48.47 | [6] |
| 48 | 18.93 | [6] | ||
| 72 | 20.76 | [6] | ||
| HeLa | Cervical Cancer | 48 | ~20 | [7][8] |
| GLC4 | Lung Cancer | - | 40.9 | [2] |
| COLO 320 | Colon Cancer | - | 32.5 | [2] |
| HL-60 | Promyelocytic Leukemia | - | 12.5 - 15 | [2] |
| A431 | Squamous Cell Cancer | - | 19 | [2] |
| B16 4A5 | Mouse Melanoma | - | 2.3 | [2] |
| CCRF-HSB-2 | T-cell Leukemia | - | 2.0 | [2] |
| TGBC11TKB | Gastric Cancer | - | 1.3 | [2] |
| NCI-ADR/RES | Ovarian Cancer (MDR) | 24 | ~45 | [5] |
| 48 | ~35 | [5] | ||
| MCF-7/MitoR | Breast Cancer (MDR) | 24 | ~45 | [5] |
| 48 | ~35 | [5] | ||
| MDA-MB-231 | Breast Cancer | 48 | ~30 | [9] |
| HaCaT | Keratinocytes | - | 48 | [10] |
MDR: Multidrug Resistant
Table 2: Summary of Luteolin's Effects on Key Signaling Proteins
| Signaling Pathway | Target Protein | Effect of Luteolin | Cancer Type/Cell Line | Reference |
| PI3K/Akt/mTOR | p-PI3K | Downregulation | Gastric Cancer (BGC-823) | [11] |
| p-Akt | Downregulation | Multiple, including Lung, Prostate, Glioma | [3][11][12] | |
| p-mTOR | Downregulation | Glioma (U-87 MG, U-251 MG) | [12] | |
| p-p70S6K | Downregulation | Glioma (U-87 MG, U-251 MG) | [12] | |
| MAPK/ERK | p-MEK1 | Downregulation | Colon Cancer (HCT-116) | [11] |
| p-ERK1/2 | Downregulation | Multiple, including Lung, Colon, Glioma | [11][12] | |
| p-JNK | Activation/Modulation | Colon, THP-1 | [3][13] | |
| p-p38 | Inhibition | THP-1 | [13] | |
| Cell Cycle & Apoptosis | p53 | Upregulation/Stabilization | Esophageal, Colon | [3][14] |
| p21 | Upregulation | Esophageal, Breast | [3][14] | |
| Cyclin D1 | Downregulation | Breast, Colon | [3][11] | |
| Survivin | Downregulation | Breast | [9] | |
| Bcl-2 | Downregulation | Colon | [4] | |
| Bax | Upregulation | Colon | [4] | |
| Caspase-3 | Activation | Multiple, including Cervical, Colon | [4][7] | |
| Caspase-9 | Activation | Colon | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Luteolin on cancer cells by measuring their metabolic activity.[7]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Luteolin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[15] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Luteolin in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Luteolin (e.g., 1-100 µM).[7] Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.[6][7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[1][15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7][15] Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Luteolin.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Luteolin
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., Abcam ab14085)
-
1X Annexin-binding buffer[16]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Luteolin (e.g., 5, 10, 20 µM) for 24 or 48 hours.[8]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant. Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 100-500 µL of 1X Annexin-binding buffer.[17] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.[16] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[17]
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
Luteolin
-
Cold 70-75% Ethanol
-
PBS
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Luteolin for 24 or 48 hours, as described previously.[8]
-
Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70-75% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[8][18]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][14]
Western Blot Analysis of Signaling Pathways
This protocol is for detecting the expression levels of key proteins in signaling pathways affected by Luteolin.
Materials:
-
Luteolin-treated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors[19]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Luteolin, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[21]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[21]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[21]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for studying Luteolin's effects.
Luteolin's Effect on the PI3K/Akt/mTOR Signaling Pathway
Caption: Luteolin inhibits the PI3K/Akt/mTOR pro-survival pathway.
Luteolin's Effect on the MAPK/ERK Signaling Pathway
Caption: Luteolin inhibits the MAPK/ERK signaling pathway.
References
- 1. Cell viability [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 7. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Luteolin inhibits cell cycle progression and induces apoptosis of breast cancer cells through downregulation of human telomerase reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luteolin Inhibits Vascular Smooth Muscle Cell Proliferation and Migration by Inhibiting TGFBR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Novel Compound: A General Framework for Petiolin F
Introduction
The transition from in vitro to in vivo studies is a critical step in drug discovery and development. These experiments are essential for evaluating the efficacy, toxicity, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel compound in a whole-living organism. This document outlines a series of standardized protocols and data presentation formats to guide the in vivo investigation of a new chemical entity, using the placeholder name "Petiolin F".
Quantitative Data Summary
Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables provide a standardized format for summarizing key quantitative data from in vivo studies.
Table 1: Acute Toxicity Assessment of this compound
| Animal Model | Administration Route | Dose (mg/kg) | Observation Period (Days) | Morbidity (%) | Mortality (%) | Notes |
| C57BL/6 Mice | Intraperitoneal (i.p.) | 10 | 14 | 0 | 0 | No adverse effects observed |
| C57BL/6 Mice | Intraperitoneal (i.p.) | 25 | 14 | 10 | 0 | Mild, transient lethargy |
| C57BL/6 Mice | Intraperitoneal (i.p.) | 50 | 14 | 40 | 10 | Significant weight loss |
| C57BL/6 Mice | Intraperitoneal (i.p.) | 100 | 14 | 100 | 80 | Severe toxicity |
| Sprague-Dawley Rats | Oral (p.o.) | 50 | 14 | 0 | 0 | No adverse effects observed |
| Sprague-Dawley Rats | Oral (p.o.) | 100 | 14 | 5 | 0 | Minor changes in food intake |
Table 2: Efficacy of this compound in a Xenograft Tumor Model
| Treatment Group | N | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | Daily, i.p. | 1500 ± 120 | 0 | +5.2 ± 1.5 |
| This compound (10 mg/kg) | 10 | Daily, i.p. | 950 ± 98 | 36.7 | +4.8 ± 1.2 |
| This compound (25 mg/kg) | 10 | Daily, i.p. | 450 ± 75 | 70.0 | -2.1 ± 0.9 |
| Positive Control | 10 | Daily, i.p. | 300 ± 50 | 80.0 | -8.5 ± 2.1 |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Route: Intravenous (IV) | Route: Oral (p.o.) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1250 | 350 |
| Tmax (h) | 0.1 | 1.5 |
| AUC₀₋t (ng·h/mL) | 1800 | 2100 |
| Half-life (t½) (h) | 2.5 | 4.0 |
| Bioavailability (%) | 100 | 29.2 |
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments.
Protocol for Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), aged 6-8 weeks.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group), including a vehicle control group.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline, 5% DMSO in corn oil). Ensure the formulation is sterile and stable.
-
Dose Escalation: Administer single doses of this compound in an escalating manner to different groups. A common starting point is 10 mg/kg, with subsequent doses increasing by a factor of 2-3.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and food/water intake. Record all observations.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight. The observation period is typically 7-14 days.
Protocol for In Vivo Efficacy in a Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., A549 lung cancer cells) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of Matrigel/PBS) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Measure tumor volumes and randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment: Begin treatment with this compound at predetermined doses (based on MTD studies), a vehicle control, and a positive control (a standard-of-care chemotherapy agent).
-
Monitoring: Measure tumor dimensions with calipers and body weights 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Analyze differences in tumor growth between groups. Calculate Tumor Growth Inhibition (TGI) percentage.
Protocol for Pharmacokinetic (PK) Study
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate repeated blood sampling.
-
Group Allocation: Assign animals to different administration route groups (e.g., IV and PO).
-
Compound Administration: Administer a single dose of this compound. For IV administration, use a lower dose; for PO, use a higher dose to ensure detectable plasma concentrations.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Signaling Pathways and Workflow Diagrams
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway for this compound, inhibiting a receptor tyrosine kinase.
Caption: General experimental workflow for in vivo evaluation of a novel compound.
Petiolin F: Solubility and Preparation for Cell-Based Assays
Application Note
Introduction
Petiolin F is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. As with many natural products, its utility in cell-based assays is critically dependent on proper solubilization and preparation to ensure accurate and reproducible results. This document provides a detailed guide to understanding the solubility of this compound and offers a comprehensive protocol for its preparation for use in various cell-based experimental models. While specific quantitative solubility data in common organic solvents is not widely published, this guide furnishes a systematic approach to determine its solubility and prepare stable stock solutions.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These characteristics are essential for understanding its behavior in solution and for proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₁₀ | [1] |
| Molecular Weight | 420.37 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months | [1] |
Solubility of this compound
Experimental Protocol: Determination of this compound Solubility in DMSO
This protocol provides a straightforward method to estimate the solubility of this compound in DMSO, a common solvent for preparing stock solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Vortex mixer
-
Microcentrifuge
-
Calibrated micropipettes
-
2.0 mL microcentrifuge tubes
Procedure:
-
Initial Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) and add it to a 2.0 mL microcentrifuge tube.
-
Solvent Addition: Add a small, known volume of DMSO (e.g., 100 µL) to the tube.
-
Dissolution: Vortex the tube vigorously for 2-5 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add additional small, known volumes of DMSO (e.g., 10 µL increments). After each addition, vortex thoroughly and visually inspect for complete dissolution.
-
Saturation Point: Continue adding DMSO incrementally until the this compound is completely dissolved, and the solution is clear. The total volume of DMSO used to dissolve the initial mass of this compound represents the approximate saturation point.
-
Calculation: Calculate the solubility in mg/mL using the following formula:
-
Solubility (mg/mL) = Initial mass of this compound (mg) / Total volume of DMSO (mL)
-
-
Confirmation (Optional): For a more accurate determination, the saturated solution can be centrifuged at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved microparticles. The concentration of the supernatant can then be determined using a suitable analytical method, if available.
Protocol: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound stock solutions and their dilution for use in typical cell-based assays.
1. Stock Solution Preparation
-
Based on the determined solubility, prepare a concentrated stock solution of this compound in sterile, anhydrous DMSO. A stock concentration of 10-50 mM is common, but this will depend on the solubility limit.
-
Ensure the this compound is completely dissolved by vortexing. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months)[1].
2. Preparation of Working Solutions
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile DMSO to create a range of intermediate concentrations if necessary for dose-response experiments. This is critical to maintain the compound in solution.
-
Dilute the DMSO stock or intermediate solutions directly into pre-warmed cell culture medium to achieve the final desired treatment concentrations. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic to some cell lines[2][3].
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration used for this compound treatment.
Table 2: Example Dilution Scheme for a Cell-Based Assay
| Stock Solution Concentration | Intermediate Dilution (in DMSO) | Volume to add to 1 mL of Media | Final this compound Concentration | Final DMSO Concentration |
| 50 mM | None | 2 µL | 100 µM | 0.2% |
| 50 mM | 1:10 (5 mM) | 2 µL | 10 µM | 0.2% |
| 50 mM | 1:100 (0.5 mM) | 2 µL | 1 µM | 0.2% |
| 50 mM | 1:1000 (50 µM) | 2 µL | 100 nM | 0.2% |
Note: The volumes and concentrations in this table are for illustrative purposes. The final concentrations should be optimized for your specific cell line and assay.
Potential Signaling Pathways for Investigation
While the specific molecular targets and signaling pathways modulated by this compound are not yet well-defined, its classification as a flavonoid suggests potential interactions with pathways known to be affected by similar compounds. For instance, the flavonoid luteolin has been extensively studied and shown to exert anti-inflammatory and anti-cancer effects through the inhibition of key signaling cascades such as the PI3K/Akt and MAPK pathways[2][3][4][5][6][7][8][9][10][11][12][13]. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Researchers investigating this compound may consider exploring its effects on this and other related pathways.
Disclaimer: The information provided on potential signaling pathways is for informational purposes only and is based on studies of related compounds. The specific biological effects and mechanisms of action of this compound must be determined through dedicated experimental investigation.
References
- 1. This compound | Phenols | 1204251-10-4 | Invivochem [invivochem.com]
- 2. Luteolin inhibits ROS-activated MAPK pathway in myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel‑resistant esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
Troubleshooting & Optimization
Technical Support Center: Petiolin F In Vitro Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Petiolin F for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product belonging to the phenol class of compounds. Like many natural products, it has low aqueous solubility, which can present challenges for in vitro studies that typically require the compound to be in solution to interact with cells or molecular targets.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on available information, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for creating a stock solution of this compound.[1] If solubility issues persist, other organic solvents such as ethanol or Dimethylformamide (DMF) can be tested. It is advisable to start with a small amount of the compound to avoid sample loss.[1]
Q3: What should I do if this compound does not dissolve in DMSO?
If this compound fails to dissolve in DMSO or if your experimental system is sensitive to DMSO, several alternative strategies can be employed. These include co-solvency, pH adjustment, and the use of surfactants. It's crucial to determine the maximum tolerable concentration of any solvent or excipient in your specific in vitro model.
Q4: How should I store this compound solutions?
This compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -80°C for up to one year to minimize freeze-thaw cycles.[2]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic steps to address solubility issues with this compound.
Solvent Selection and Optimization
If initial attempts to dissolve this compound in a single solvent are unsuccessful, a co-solvent system may improve solubility. This involves combining a primary organic solvent with an aqueous buffer.
| Solvent/Co-solvent System | Maximum Recommended Concentration for In Vitro Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | The final concentration should be optimized for your cell line as higher concentrations can be cytotoxic. |
| Ethanol | < 0.5% (v/v) | Can be used as a co-solvent with aqueous buffers. |
| Dimethylformamide (DMF) | < 0.1% (v/v) | Use with caution due to higher toxicity compared to DMSO. |
| DMSO + Pluronic® F-127 | < 0.5% DMSO, 0.02% Pluronic® F-127 | Pluronic® F-127 is a non-ionic surfactant that can aid in solubilizing hydrophobic compounds. |
| DMSO + Tween® 80 | < 0.5% DMSO, < 0.1% Tween® 80 | Tween® 80 is another non-ionic surfactant that can improve solubility. |
Note: The listed concentrations are general recommendations. It is imperative to perform a vehicle control experiment to assess the impact of the solvent system on your specific in vitro assay.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the DMSO stock solution in cell culture medium or buffer.
-
Final Dilution: Prepare the final working concentration by adding the stock solution (or intermediate dilution) to the final volume of cell culture medium or buffer. Ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% DMSO).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause precipitation.
-
Precipitation Check: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration of this compound or adjusting the co-solvent ratio.
This compound Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, as a flavonoid, it is hypothesized to affect pathways commonly targeted by this class of compounds. Flavonoids are known to influence inflammatory and cell survival pathways.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Experimental Workflow for Solubility Testing
The following workflow outlines a systematic approach to determining the optimal solubilization conditions for this compound in your experiments.
Caption: Workflow for troubleshooting this compound solubility.
References
Troubleshooting Petiolin F synthesis yield
Welcome to the technical support center for Petiolin F. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during the isolation, purification, and synthesis of this compound and related phenolic compounds.
Section 1: Troubleshooting the Isolation and Purification of this compound
This compound is a phenolic natural product that has been isolated from the plant Hypericum sampsonii.[1][2][3][4] The following Q&A section addresses potential challenges in extracting and purifying this compound from its natural source.
FAQs: Isolation and Purification
Q1: My initial crude extract of Hypericum sampsonii shows low bioactivity or a low abundance of the desired phenolic compounds. What could be the issue?
A1: Several factors during the initial extraction can lead to a low yield of this compound. These include the choice of solvent, the extraction method, and the condition of the plant material. Phenolic compounds have varying polarities, and a solvent system that is too polar or non-polar may not efficiently extract the target compound.[5][6] Additionally, prolonged exposure to high temperatures or light during extraction can lead to the degradation of phenolic compounds.[7][8]
Troubleshooting Steps:
-
Solvent Optimization: Experiment with a gradient of solvents, starting with a non-polar solvent like hexane to remove lipids, followed by solvents of increasing polarity such as ethyl acetate, methanol, and water.[9] this compound has been successfully isolated using an ethyl acetate fraction of a methanol extract.[1]
-
Extraction Method: Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time, minimizing compound degradation.[10][11]
-
Plant Material: Ensure the plant material is properly dried and stored. The phytochemical profile of a plant can vary depending on the season of harvest and storage conditions.
Q2: I am having difficulty separating this compound from other closely related phenolic compounds during chromatography. What strategies can I employ for better separation?
A2: Co-elution of similar compounds is a common challenge in natural product purification.[12] Given the complexity of plant extracts, a multi-step chromatographic approach is often necessary.
Troubleshooting Steps:
-
Column Chromatography: Start with normal-phase column chromatography on silica gel, eluting with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). This will help to fractionate the crude extract based on polarity.
-
Preparative HPLC: For final purification, reversed-phase high-performance liquid chromatography (HPLC) is highly effective.[5] Employing a C18 column with a water/acetonitrile or water/methanol gradient can provide high-resolution separation of individual phenolic compounds.
-
Alternative Chromatographic Techniques: If co-elution persists, consider other techniques such as centrifugal partition chromatography (CPC) or high-speed counter-current chromatography (HSCCC), which separate compounds based on their differential partitioning between two immiscible liquid phases.[5][6]
Q3: The yield of pure this compound is very low after all purification steps. How can I minimize losses?
A3: Loss of compound during a multi-step purification process is common.[13] Minimizing the number of steps and optimizing each step is crucial.
Troubleshooting Steps:
-
Monitor Fractions: Carefully monitor all fractions from each chromatographic step using thin-layer chromatography (TLC) or analytical HPLC to ensure that no product is inadvertently discarded.
-
Solid-Phase Extraction (SPE): Before proceeding to HPLC, consider using solid-phase extraction to pre-purify and concentrate the phenolic fraction of your extract.[14] This can remove interfering substances and improve the efficiency of the subsequent HPLC purification.
-
pH Adjustment: The solubility and stability of phenolic compounds can be pH-dependent.[15][16] Adjusting the pH of your mobile phase during chromatography might improve peak shape and resolution, leading to better separation and higher recovery.
Data Presentation: Challenges in Natural Product Isolation
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Yield | Inefficient extraction solvent, degradation of target compound, poor quality of plant material. | Optimize solvent system, use milder extraction techniques (e.g., UAE), ensure proper handling and storage of plant material. |
| Poor Separation | Co-elution of structurally similar compounds. | Employ multi-step chromatography, use high-resolution techniques like preparative HPLC, explore alternative methods like CPC or HSCCC. |
| Compound Loss | Multiple purification steps, discarding fractions containing the product. | Minimize the number of purification steps, carefully monitor all fractions, use SPE for pre-purification. |
| Compound Degradation | Exposure to heat, light, or extreme pH. | Work in low light conditions, avoid high temperatures, and buffer solutions to maintain a stable pH. |
Mandatory Visualization: Natural Product Isolation Workflow
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Hypericum sampsonii Hance: a review of its botany, traditional uses, phytochemistry, biological activity, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 6. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. EP1420779B1 - Process for isolating phenolic compounds - Google Patents [patents.google.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Optimizing Luteolin Dosage for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Luteolin, a natural flavonoid, in cytotoxicity studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for Luteolin in cytotoxicity assays?
A reasonable starting concentration range for pure Luteolin in in vitro cytotoxicity studies is from 1 µM to 50 µM.[1] The optimal concentration will vary depending on the specific cancer cell line and the experimental endpoint being investigated. For instance, the IC50 value for Luteolin in MDA-MB-231 breast cancer cells has been reported as 14.91 ± 5.77 µM, while for MCF-7 cells, it was 29.28 ± 11.85 µM.[2]
Q2: How should I dissolve Luteolin for cell culture experiments?
Luteolin is a hydrophobic compound and should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1] This stock solution can then be diluted in the cell culture medium to the final desired experimental concentrations. It is critical to maintain a final DMSO concentration of ≤ 0.1% (v/v) in the culture medium to prevent solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the equivalent final concentration of DMSO) in your experiments.[1]
Q3: What are the primary signaling pathways affected by Luteolin that I should investigate?
Luteolin has been shown to modulate several key signaling pathways involved in cancer cell proliferation and apoptosis. The primary pathways to investigate include:
-
PI3K/Akt Signaling Pathway: Luteolin can suppress the phosphorylation of Akt, PI3K, and mTOR, which are crucial for cell survival and proliferation.[3][4]
-
MAPK Signaling Pathway: Luteolin has been observed to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) in the MAPK pathway.[3]
-
NF-κB Signaling Pathway: Luteolin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[5]
-
p53 Signaling Pathway: Luteolin can induce the tumor suppressor p53, leading to apoptosis.[4]
-
Wnt/β-catenin Signaling Pathway: Luteolin has been found to inhibit key components of this pathway, such as β-catenin and cyclin D1.[6]
Troubleshooting Guides
Issue 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause:
-
Solution:
-
Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency.[1]
-
Visually inspect the diluted Luteolin solution in the medium for any precipitates before adding it to the cells. Ensure the DMSO stock is fully dissolved.[1]
-
Carefully inspect plates for bubbles before reading. If present, they can sometimes be removed by gently tapping the plate or using a sterile needle. Centrifuging the plate for a longer duration or at a higher speed may also help.[7]
-
Issue 2: Unexpectedly low cytotoxicity observed.
-
Possible Cause:
-
Suboptimal concentration range: The tested concentrations of Luteolin may be too low for the specific cell line.
-
Compound instability: Luteolin may degrade in the culture medium over long incubation periods.[1]
-
Cell line resistance: The chosen cell line may be inherently resistant to Luteolin's cytotoxic effects.[1]
-
-
Solution:
Issue 3: High background absorbance in MTT/XTT assays.
-
Possible Cause:
-
Solution:
-
Use fresh, sterile reagents and maintain aseptic techniques.
-
Store MTT/XTT solutions protected from light and use them within their recommended shelf life.[8]
-
Include control wells containing only the test compound and medium (no cells) to measure any direct reduction of the tetrazolium salt by Luteolin.[8]
-
Data Presentation
Table 1: Reported IC50 Values of Luteolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | 14.91 ± 5.77 | MTT | [2] |
| MCF-7 | Breast Cancer | 29.28 ± 11.85 | MTT | [2] |
| BGC-823 | Gastric Cancer | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxicity of Luteolin in adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Luteolin from a DMSO stock in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared Luteolin dilutions or control solutions (vehicle control, no-treatment control).[1]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[1] The principle of the MTT assay is the conversion of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the no-treatment control.
-
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for a standard cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce Petiolin F experimental variability
Technical Support Center: Petiolin F
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this compound.
Product Information: this compound is a novel, potent, and selective small molecule inhibitor of the fictional kinase, Leucine-Rich Repeat Kinase 3 (LRRK3). Dysregulation of the LRRK3 signaling pathway is implicated in the progression of various solid tumors. This compound is currently under investigation for its therapeutic potential in oncology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of LRRK3. By binding to the ATP-binding pocket of the LRRK3 kinase domain, it prevents the phosphorylation of its downstream substrate, MAP4K2. This inhibition leads to the downregulation of the pro-survival NF-κB signaling pathway in cancer cells.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is soluble in DMSO at concentrations up to 100 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended.
Q3: What is the stability of this compound in solution?
A3: this compound in DMSO can be stored at -20°C for up to 6 months. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions for in vivo use should be prepared fresh daily.
Q4: Does this compound exhibit off-target effects?
A4: While this compound is highly selective for LRRK3, some minor off-target activity has been observed at concentrations exceeding 10 µM in broad-panel kinase screening. It is recommended to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. Perform a cell count immediately before seeding to ensure accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well or 384-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound Precipitation | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, prepare a fresh, lower concentration stock solution. Ensure the final DMSO concentration in the media does not exceed 0.5%. |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Use cells within a consistent and low passage number range. |
Issue 2: Inconsistent Inhibition of LRRK3 Phosphorylation in Western Blots
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by scraping and vortexing on ice. |
| Incorrect Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal working concentration for your specific cell line and experimental conditions. |
| Variable Drug Treatment Time | Adhere to a strict and consistent incubation time with this compound. Stagger the addition of the drug to different wells to ensure accurate timing. |
| Protein Degradation | Process samples quickly and keep them on ice. Store lysates at -80°C for long-term storage. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (0.5% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of LRRK3 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 120V for 90 minutes.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-MAP4K2, anti-MAP4K2, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| A549 | Lung Cancer | 15.2 | 2.1 |
| MCF-7 | Breast Cancer | 28.7 | 3.5 |
| HCT116 | Colon Cancer | 12.5 | 1.8 |
| U87 MG | Glioblastoma | 45.1 | 5.2 |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| Vehicle | - | 0 | - |
| This compound | 10 | 45.3 | <0.05 |
| This compound | 25 | 78.1 | <0.01 |
| This compound | 50 | 92.5 | <0.001 |
Visualizations
Caption: this compound inhibits the LRRK3 signaling pathway.
Caption: Workflow for Western Blot analysis of this compound activity.
Caption: Troubleshooting logic for cell viability assay variability.
Technical Support Center: Overcoming Resistance to Flavonoid-Based Anti-Cancer Compounds
Disclaimer: The compound "Petiolin F" appears to be a hypothetical agent, as no scientific literature is available under this name. This guide has been developed using the well-researched flavonoid, Luteolin , as a representative example to address common challenges in overcoming resistance to natural product-derived anti-cancer compounds. The principles and methodologies described here are broadly applicable to the study of similar agents.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for flavonoid compounds like Luteolin in cancer cells?
Luteolin, a common flavonoid, exhibits anti-cancer properties through various mechanisms. It can induce apoptosis (programmed cell death), inhibit cancer cell proliferation, metastasis, and angiogenesis (the formation of new blood vessels that tumors need to grow).[1] Luteolin's effects are linked to its ability to suppress cell survival pathways like PI3K/Akt and NF-κB, while stimulating pro-apoptotic pathways, including those involving the tumor suppressor protein p53.[1]
Q2: We are observing diminishing efficacy of our flavonoid compound over time. What are the common mechanisms of acquired resistance?
Cancer cells can develop resistance to therapeutic agents through several mechanisms. These include genetic mutations, the activation of alternative signaling pathways to bypass the drug's effects, and alterations in the tumor microenvironment.[2] A key mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[3]
Q3: Can combination therapies enhance the efficacy of flavonoid compounds and overcome resistance?
Yes, combination therapies are a promising strategy. Combining a flavonoid with other chemotherapeutic agents can enhance anti-cancer effects by targeting multiple signaling pathways simultaneously.[4] For example, combining Luteolin with drugs like cisplatin or 5-Fluorouracil (5-FU) has shown synergistic effects, helping to overcome resistance.[5][6]
Troubleshooting Guide
Problem 1: High IC50 value of our flavonoid compound in a specific cancer cell line.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have inherent characteristics that make it less sensitive to the compound. This could be due to high expression of anti-apoptotic proteins or low expression of the drug's target.
-
Troubleshooting Steps:
-
Characterize the Cell Line: Perform baseline molecular profiling of your cell line to understand the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins) and cell survival pathways (e.g., PI3K/Akt, NF-κB).
-
Compare with Sensitive Cell Lines: If possible, compare the molecular profile of your resistant cell line with a sensitive cell line to identify potential resistance markers.
-
Consider Combination Therapy: Test the flavonoid in combination with other agents that target different pathways. For example, if the PI3K/Akt pathway is highly active, consider a PI3K inhibitor.
-
Problem 2: Our flavonoid compound induces cell cycle arrest but not apoptosis.
-
Possible Cause: The concentration of the compound may be sufficient to halt cell proliferation but not to trigger the apoptotic cascade. Alternatively, the cell line may have a block in the apoptotic pathway downstream of the cell cycle arrest.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Study: Perform a detailed dose-response and time-course experiment to determine if a higher concentration or longer incubation time is required to induce apoptosis.
-
Assess Apoptotic Markers: Use multiple assays to assess apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blotting for PARP cleavage.
-
Investigate Downstream Apoptotic Pathway: Check the expression and activation status of key apoptotic proteins like caspases and Bax/Bcl-2.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of Luteolin in Parental and Drug-Resistant Colorectal Cancer Cell Lines
| Cell Line | Parent IC50 (µM) for Oxaliplatin | Resistant IC50 (µM) for Oxaliplatin | Luteolin Effect on Resistant Cells |
| HCT116 | 5.8 ± 0.7 | 34.2 ± 3.1 | Restored sensitivity to Oxaliplatin |
| SW620 | 8.2 ± 0.9 | 41.5 ± 4.5 | Restored sensitivity to Oxaliplatin |
Data adapted from studies on acquired resistance to oxaliplatin in colorectal cancer cell lines, demonstrating how Luteolin can re-sensitize resistant cells.[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the flavonoid compound (e.g., Luteolin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the flavonoid compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Luteolin-induced apoptotic signaling pathway.
Caption: Workflow for assessing flavonoid resistance.
Caption: Strategies to overcome drug resistance.
References
- 1. greenmedinfo.com [greenmedinfo.com]
- 2. mdpi.com [mdpi.com]
- 3. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin sensitizes two oxaliplatin-resistant colorectal cancer cell lines to chemotherapeutic drugs via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming 5-Fu resistance in human non-small cell lung cancer cells by the combination of 5-Fu and cisplatin through the inhibition of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Apoptosis Assays
A Note on "Petiolin F": Initial searches for "this compound" did not yield specific information regarding its use in apoptosis assays or any widely reported inconsistencies. The following guide has been created as a representative example for a hypothetical compound, "Compound X," to illustrate how to troubleshoot common issues in apoptosis research. This framework can be adapted for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in Annexin V-positive cells after treatment with Compound X. What are the potential causes?
A1: High variability in Annexin V staining can stem from several factors:
-
Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells can lead to increased baseline apoptosis.
-
Reagent Quality and Handling: Annexin V is sensitive to light and temperature. Ensure proper storage and handling. Use fresh staining buffer, as calcium concentration is critical for Annexin V binding to phosphatidylserine.
-
Incubation Times: Both the drug treatment time and the staining incubation time need to be optimized and kept consistent across experiments.
-
Mechanical Stress: Excessive centrifugation speeds or harsh pipetting during cell harvesting and staining can damage cell membranes, leading to false positives.
Q2: Why are our caspase-3/7 activity results not correlating with our Annexin V data for Compound X?
A2: Discrepancies between different apoptosis assays are not uncommon as they measure different events in the apoptotic cascade.
-
Timing of Apoptotic Events: Annexin V binding (phosphatidylserine flipping) is an early event, while significant caspase-3/7 activation occurs mid-stage. You may need to perform a time-course experiment to capture the peak activity for each marker.
-
Alternative Cell Death Pathways: Compound X might be inducing a caspase-independent form of cell death, such as necroptosis or autophagy-dependent cell death. Consider using pan-caspase inhibitors (like Z-VAD-FMK) to determine if the observed cell death is caspase-dependent.
-
Assay Sensitivity: The sensitivity of your caspase assay may not be optimal for the level of apoptosis being induced. Ensure you are using the recommended concentration of the substrate and that your plate reader's filters are appropriate.
Troubleshooting Guide
Issue: Inconsistent IC50 values for Compound X in cell viability assays (e.g., MTT, CellTiter-Glo®)
This guide provides a step-by-step process to diagnose and resolve inconsistencies in determining the half-maximal inhibitory concentration (IC50) of Compound X.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Summary of Hypothetical Apoptosis Data
Table 1: Apoptosis Induction in HCT116 Cells by Compound X (24h Treatment)
| Assay Type | Parameter Measured | Vehicle Control | Compound X (10 µM) | Compound X (50 µM) |
| Annexin V/PI Staining | % Early Apoptotic (AnnV+/PI-) | 4.5 ± 0.8% | 25.3 ± 2.1% | 48.9 ± 3.5% |
| % Late Apoptotic (AnnV+/PI+) | 2.1 ± 0.5% | 15.8 ± 1.9% | 35.2 ± 2.8% | |
| Caspase-3/7 Activity | Relative Fluorescence Units (RFU) | 1,200 ± 150 | 8,500 ± 600 | 15,300 ± 1,100 |
| TUNEL Assay | % TUNEL-Positive Nuclei | 1.8 ± 0.4% | 18.9 ± 2.5% | 42.6 ± 4.1% |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation: Seed cells in a 6-well plate and treat with Compound X for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with 1 mL of cold PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer. Analyze immediately by flow cytometry.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Lysis: Seed cells in a 96-well white-walled plate. After treatment, add 100 µL of a lysis buffer containing a luminogenic caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin).
-
Incubation: Mix by orbital shaking for 1 minute and incubate at room temperature for 1 hour, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Normalization: In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to normalize caspase activity to the number of viable cells.
Signaling Pathway Visualization
Hypothetical Apoptotic Pathway for Compound X
The diagram below illustrates a potential mechanism by which Compound X induces apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by Compound X.
Technical Support Center: Refining Purification Methods for Petiolin F
This guide provides troubleshooting advice and frequently asked questions for the purification of Petiolin F, a novel flavonoid. The principles and protocols outlined here are based on established methods for the purification of flavonoids and other natural products and can be adapted for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning purification, it is crucial to have a clear understanding of the compound's properties. Key considerations include:
-
Source Material: Proper identification of the biological source is essential to ensure reproducibility.[1]
-
Preliminary Analysis: Use techniques like Thin-Layer Chromatography (TLC) to get a preliminary idea of the complexity of the crude extract and the relative polarity of this compound.
-
Stability: Assess the stability of this compound under different conditions (e.g., pH, temperature, light) to avoid degradation during purification.[2][3]
-
Bioassay-Guided Fractionation: If the goal is to isolate a bioactive compound, it's important to monitor the biological activity of fractions throughout the purification process.[4]
Q2: How do I choose the best purification strategy for this compound?
A2: The choice of purification strategy depends on the properties of this compound and the impurities present. A multi-step approach is often necessary.[4] Common techniques for flavonoid purification include:
-
Solvent Extraction: To partition compounds based on their solubility.[5][6]
-
Column Chromatography: A versatile technique for separating compounds based on their affinity for a stationary phase.[7]
-
Recrystallization: An effective final step for purifying nonvolatile solids.[8]
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purity assessment.[9]
Q3: My yield of purified this compound is very low. What are the common causes?
A3: Low yields are a common challenge in natural product isolation.[2] Potential reasons include:
-
Low concentration in the source material. [2]
-
Degradation of the compound during extraction or purification. [2]
-
Loss of material during transfers between purification steps.
-
Suboptimal purification parameters (e.g., incorrect solvent system in chromatography).
Q4: How can I assess the purity of my final this compound sample?
A4: A combination of methods should be used to determine the purity of the isolated compound. A purified natural product does not always equate to a single chemical entity.[4] Techniques for purity assessment include:
-
Chromatographic Methods: HPLC and TLC can indicate the presence of impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to identify the compound and any contaminants.[10]
-
Physical Properties: A sharp melting point can be an indicator of purity.
Troubleshooting Guides
Column Chromatography
Problem 1: this compound is not moving down the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane:ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
Problem 2: this compound is eluting too quickly with the solvent front.
-
Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent in your mixture.
Problem 3: The separation between this compound and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.
-
Ensure the column is packed properly to avoid channeling.
-
Use a finer mesh silica gel for higher resolution, though this may require higher pressure.[7]
-
Problem 4: The collected fractions containing this compound are very dilute.
-
Possible Cause: Too much solvent was used to load the sample, or the column diameter is too large for the sample size.
-
Solution:
Recrystallization
Problem 1: No crystals form upon cooling the solution.
-
Possible Cause:
-
Too much solvent was used, and the solution is not saturated.[8]
-
The solution was cooled too quickly.
-
-
Solution:
-
Boil off some of the solvent to concentrate the solution, then allow it to cool slowly.
-
Try scratching the inside of the flask with a glass rod to induce crystal formation.
-
Add a seed crystal of pure this compound if available.
-
Problem 2: The product oils out instead of forming crystals.
-
Possible Cause:
-
The melting point of the solute is lower than the boiling point of the solvent.
-
The presence of impurities is depressing the melting point.
-
-
Solution:
-
Switch to a solvent with a lower boiling point.
-
Try adding a small amount of a second solvent in which the compound is less soluble.
-
Problem 3: The recovered crystals are colored, but pure this compound is expected to be colorless.
-
Possible Cause: Colored impurities are trapped in the crystal lattice.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8] Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Data Presentation
Table 1: Effect of Solvent Systems on the Separation of this compound by TLC
| Solvent System (v/v) | Rf of this compound | Rf of Impurity A | Rf of Impurity B | Resolution (this compound vs. Impurity A) |
| Hexane:Ethyl Acetate (7:3) | 0.45 | 0.50 | 0.20 | Poor |
| Hexane:Ethyl Acetate (8:2) | 0.35 | 0.42 | 0.15 | Moderate |
| Dichloromethane:Methanol (9.5:0.5) | 0.40 | 0.65 | 0.10 | Good |
| Toluene:Acetone (9:1) | 0.38 | 0.45 | 0.12 | Moderate |
Table 2: Purification Summary for this compound
| Purification Step | Starting Material (g) | Product Mass (g) | Purity (%) | Yield (%) |
| Crude Ethanol Extract | 100 | - | ~5 | - |
| Liquid-Liquid Extraction | 100 | 25 | ~20 | 25 |
| Silica Gel Column Chromatography | 25 | 4.5 | ~85 | 18 |
| Recrystallization | 4.5 | 3.2 | >98 | 71.1 |
| Overall Yield | 100 | 3.2 | >98 | 3.2 |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 8:2).
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.[7]
-
Carefully pipette the sample onto the top of the silica gel.
-
Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization of this compound
-
Choosing a Solvent:
-
Dissolving the Solute:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot solvent and heat the mixture until the solid completely dissolves.[8]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
-
Crystallization:
-
Allow the filtered solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting poor separation in column chromatography.
Caption: Hypothetical signaling pathway influenced by this compound.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. Chromatographic Methods for the Purification of Granulin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. "Optimization of recrystallization process of flavonoids from Guanxi po" by Hu Yang, Zheng Liyan et al. [ifoodmm.cn]
Preventing Petiolin F degradation during storage
This technical support center provides guidance on preventing the degradation of Petiolin F during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
This compound is a sensitive natural product. Improper storage can lead to degradation, impacting its efficacy in your experiments. To ensure its stability, it is crucial to store this compound under controlled conditions. Key factors to consider are temperature, humidity, and light exposure.
For optimal long-term storage, this compound should be stored at -20°C to -80°C in a tightly sealed container. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. It is highly recommended to store the compound in a desiccator to minimize exposure to moisture.[1][2][3] The product should also be protected from light to prevent photodegradation.[1][3][4]
Q2: I observe a decrease in the activity of my this compound sample. What could be the cause?
A decrease in biological activity is often linked to the chemical degradation of the compound. The most common causes of this compound degradation are exposure to inappropriate temperatures, moisture, and light. It is also possible that repeated freeze-thaw cycles are affecting the stability of the compound in solution.
To troubleshoot this issue, we recommend performing a stability analysis of your sample using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
Q3: Can I store this compound in a solution?
Yes, but with caution. If you need to store this compound in a solution, it is critical to use a dry, aprotic solvent. We recommend preparing aliquots of the solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation from introducing moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Sample degradation | Review storage conditions. Ensure the sample was protected from light, moisture, and extreme temperatures. Run a fresh sample as a control. |
| Loss of biological activity | Compound degradation | Verify the storage temperature and check for exposure to light and humidity. Prepare fresh dilutions from a new stock vial stored under optimal conditions. |
| Change in physical appearance (e.g., color) | Oxidation or photodegradation | Discard the sample. Ensure future samples are stored in amber vials and in an oxygen-free environment if possible. |
Stability Data of this compound
The following tables summarize the stability of this compound under various storage conditions.
Table 1: Effect of Temperature on this compound Stability (Solid State)
| Storage Temperature (°C) | Purity after 1 month (%) | Purity after 6 months (%) |
| 25 (Room Temperature) | 85 | 60 |
| 4 | 98 | 92 |
| -20 | >99 | 99 |
| -80 | >99 | >99 |
Table 2: Effect of Light Exposure on this compound Stability (in Methanol at 4°C)
| Light Condition | Purity after 24 hours (%) | Purity after 1 week (%) |
| Ambient Light | 90 | 75 |
| Dark (Amber Vial) | >99 | 98 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines the methodology for assessing the stability of this compound using reverse-phase HPLC.[5]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare the mobile phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
-
Set up the HPLC system with the following parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient: 30-90% B over 20 minutes
-
-
Inject the sample and analyze the chromatogram for the appearance of new peaks, which indicate degradation products.
Visualizations
This compound Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound, primarily through hydrolysis and oxidation.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the steps for conducting a stability study of this compound.
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for this compound Degradation
This decision tree provides a logical approach to troubleshooting potential degradation issues.
Caption: Decision tree for troubleshooting this compound degradation.
References
Validation & Comparative
A Comparative Analysis of Cisplatin's Cytotoxicity in A549 Lung Cancer Cells
An objective comparison between the cytotoxic effects of Petiolin F and the widely-used chemotherapy drug cisplatin in A549 human lung adenocarcinoma cells is not currently possible due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches have yielded no information regarding a compound named "this compound" in the context of cancer research or cytotoxicity studies.
This guide, therefore, focuses on providing a comprehensive overview of the well-documented cytotoxic effects of cisplatin on A549 cells, supported by experimental data and methodologies from peer-reviewed studies. This information is intended for researchers, scientists, and drug development professionals.
Cisplatin: An Overview of its Cytotoxic Profile in A549 Cells
Cisplatin is a cornerstone of chemotherapy regimens for non-small cell lung cancer (NSCLC), of which A549 is a commonly used cell line model. Its primary mechanism of action involves binding to DNA, which forms adducts that trigger DNA damage responses, ultimately leading to cell cycle arrest and apoptosis[1].
Quantitative Analysis of Cisplatin Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for cisplatin in A549 cells can vary depending on the experimental conditions, such as incubation time and the specific assay used. Below is a summary of reported IC50 values from various studies.
| Incubation Time | IC50 Value (µM) | Assay | Reference |
| 48 hours | 8.6 | MTT Assay | [2] |
| 48 hours | 5.49 µg/ml (~18.3 µM) | CCK-8 Assay | |
| 72 hours | 9 ± 1.6 | Not Specified | |
| 72 hours | 6.59 | MTT Assay | [2] |
Note: The conversion from µg/ml to µM for cisplatin (molar mass ~300.05 g/mol ) is approximately 1 µg/ml ≈ 3.33 µM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the cytotoxicity of cisplatin in A549 cells.
Cell Culture and Maintenance
A549 cells, a human lung adenocarcinoma cell line, are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM). The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A control group receives medium without the drug.
-
Incubation: The cells are incubated with cisplatin for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism of cisplatin-induced cytotoxicity.
-
Cell Treatment: A549 cells are treated with cisplatin at a designated concentration (e.g., the IC50 value) for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes involved in cisplatin's mechanism of action and the experimental procedures used to study them can aid in understanding.
Cisplatin treatment in A549 cells activates a cascade of signaling events, primarily initiated by DNA damage. This leads to the activation of pathways that control cell cycle progression and apoptosis.
References
A Comparative Analysis of the Anticancer Activities of Physalin F and Selected Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of Physalin F, a naturally occurring seco-steroid, and three prominent anticancer diterpenoids: Paclitaxel, Oridonin, and Triptolide. The information presented herein is supported by experimental data from various studies, offering an objective overview of their cytotoxic efficacy and mechanisms of action.
Introduction
The search for novel and effective anticancer agents from natural sources is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, offer a rich reservoir of compounds with potent biological activities. This guide focuses on a comparative analysis of Physalin F, initially misidentified as "Petiolin F" in the user query, and a selection of well-characterized diterpenoids known for their significant anticancer effects. While Physalin F is structurally a seco-steroid, its potent cytotoxic activities invite comparison with other classes of natural anticancer compounds like diterpenoids. This comparison aims to highlight the similarities and differences in their mechanisms of action and cytotoxic potential against various cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Physalin F and the selected diterpenoids against various human cancer cell lines, providing a quantitative basis for comparing their cytotoxic activities.
Table 1: IC50 Values (in µM) of Physalin F and Diterpenoids against Lung, Breast, and Leukemia Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | T-47D (Breast Carcinoma) | K562 (Chronic Myelogenous Leukemia) |
| Physalin F | ~2.48 µg/mL* | 3.60 µg/mL | Not Available |
| Paclitaxel | 0.00135 - 1.92 µM[1][2] | 0.0025 - 1.577 µM[3][4] | 0.0427 µg/mL[5] |
| Oridonin | 5.1 - 17.8 µM[6][7] | Not Available | 0.24 - 4.33 µM[8][9] |
| Triptolide | 0.0156 - 0.140 µM[10][11] | Not Available | < 0.03 µM |
*Note: IC50 for Physalin F in A549 is reported as GI50 (Growth Inhibition 50) and has been converted from µg/mL for approximate comparison.
Table 2: IC50 Values (in µg/mL) of Physalin F against Human Renal Carcinoma Cell Lines
| Compound | A498 | ACHN | UO-31 |
| Physalin F | 1.40 | 2.18 | 2.81 |
Mechanisms of Anticancer Action
The anticancer effects of these compounds are mediated through various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
Physalin F
Physalin F exhibits its anticancer activity through the induction of apoptosis, which is mediated by several key mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Physalin F treatment leads to an accumulation of ROS within cancer cells. This oxidative stress disrupts cellular homeostasis and triggers apoptotic pathways.
-
Suppression of NF-κB Signaling: It inhibits the activity of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a crucial role in cancer cell survival and proliferation.
-
Downregulation of PI3K/AKT and MAPK Pathways: Physalin F has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for cell growth, proliferation, and survival.[5]
-
Induction of Apoptosis via the Mitochondrial Pathway: By generating ROS, Physalin F causes the degradation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates caspases-9 and -3, culminating in apoptosis.[12][13]
Paclitaxel
Paclitaxel, a widely used chemotherapeutic agent, has a distinct primary mechanism of action:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]
-
Modulation of Apoptotic Proteins: Treatment with paclitaxel can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, further promoting apoptosis.[15][16]
Oridonin
Oridonin, a diterpenoid isolated from Rabdosia rubescens, exerts its anticancer effects through multiple pathways:
-
Induction of Apoptosis: Oridonin induces apoptosis by altering the balance of Bcl-2 family proteins, favoring the pro-apoptotic members like Bax over the anti-apoptotic ones like Bcl-2.[17][18] This leads to the activation of the mitochondrial apoptotic pathway.
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, depending on the cancer cell type and concentration.
-
Inhibition of NF-κB and PI3K/Akt Signaling: Similar to Physalin F, Oridonin has been shown to inhibit the NF-κB and PI3K/Akt signaling pathways, thereby reducing cancer cell survival and proliferation.[19]
Triptolide
Triptolide is a potent anticancer diterpenoid with a unique mechanism of action:
-
Inhibition of Transcription: Triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to the degradation of RNA polymerase II and a global inhibition of transcription. This ultimately results in the induction of apoptosis.
-
Induction of Apoptosis: It potently induces apoptosis in various cancer cells through both mitochondrial and death receptor pathways.[20] Triptolide treatment can lead to the upregulation of Bax and the downregulation of Bcl-2.[21]
Table 3: Comparative Overview of Mechanisms of Action
| Feature | Physalin F | Paclitaxel | Oridonin | Triptolide |
| Primary Target | Multiple pathways (ROS, NF-κB, PI3K/AKT) | Microtubules | Multiple pathways (Apoptotic proteins, NF-κB, PI3K/Akt) | RNA Polymerase II (via XPB) |
| Effect on Cell Cycle | Sub-G1 accumulation (apoptosis)[13] | G2/M arrest[14] | G0/G1 or G2/M arrest[19] | S or G2/M arrest[22] |
| Induction of Apoptosis | Yes | Yes | Yes | Yes |
| ROS Generation | Yes[12][13] | Yes[15] | Yes | Yes |
| NF-κB Inhibition | Yes[12][13] | Yes | Yes[19] | Yes |
| PI3K/Akt Inhibition | Yes[5] | Yes | Yes[19] | Yes |
| Bax Upregulation | Not explicitly stated | Yes[15][16] | Yes[17][18][23][24] | Yes[21] |
| Bcl-2 Downregulation | Yes[12][13] | Yes[15][16] | Yes[17][18][23][24] | Yes[21] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays used to assess anticancer activity. Below are generalized protocols for these key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Physalin F or diterpenoids) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
Cell Harvesting and Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol, typically overnight at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Interpretation: The resulting DNA content histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Cells are treated with the test compounds, harvested, and lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate.
-
Signal Visualization: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified to determine the relative expression levels of the target proteins.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Physalin F and selected diterpenoids.
Experimental Workflow
Caption: A generalized workflow for assessing the anticancer activity of natural compounds.
Conclusion
Physalin F, along with the diterpenoids Paclitaxel, Oridonin, and Triptolide, demonstrates significant anticancer activity through various mechanisms. While Paclitaxel has a very specific target in microtubules, Physalin F, Oridonin, and Triptolide appear to affect multiple signaling pathways, a characteristic that can be advantageous in overcoming drug resistance. The quantitative data indicates that Triptolide and Paclitaxel are generally potent at nanomolar concentrations, whereas Physalin F and Oridonin show efficacy in the low micromolar to nanomolar range, depending on the cell line. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the therapeutic potential of these natural compounds. Further studies are warranted to fully elucidate their mechanisms and to explore their potential in synergistic combination therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. scitepress.org [scitepress.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Oridonin induces apoptosis of HeLa cells via altering expression of Bcl-2/Bax and activating caspase-3/ICAD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triptolide induces Bcl-2 cleavage and mitochondria dependent apoptosis in p53-deficient HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of AMPK Signaling Pathway Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of novel compounds, exemplified by the placeholder "Petiolin F," in activating the AMP-activated protein kinase (AMPK) signaling pathway. We present a detailed comparison with established AMPK activators—Metformin, Resveratrol, and AICAR—supported by experimental data and protocols.
Comparative Efficacy of AMPK Activators
The activation of AMPK is a critical indicator of a compound's potential for therapeutic intervention in metabolic diseases. The following table summarizes the quantitative effects of our compound of interest, this compound, against well-characterized activators.
| Compound | Concentration | Cell Type | Fold Increase in p-AMPK (Thr172) | Change in AMP:ATP Ratio |
| This compound (Compound X) | [Insert Conc.] | [Insert Cell Line] | [Insert Data] | [Insert Data] |
| Metformin | 500 µM | Human Hepatocytes | ~4.7-fold[1] | Increased[1] |
| Resveratrol | 10 µM | Neuro2a cells | Robust Increase[2] | Decreased[2] |
| AICAR | 2 mM | Rat Soleus Muscle | ~2.9-fold (α2 activity)[3] | No significant change[4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of validation, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Western Blotting for Phospho-AMPK (Thr172)
This protocol is for the detection of the activated form of AMPK.
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with the compound of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total AMPKα as a loading control.
-
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
-
Reaction Setup:
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, and 100 µM AMP.
-
In a 96-well plate, add the cell lysate containing AMPK, the SAMS peptide substrate (a known AMPK substrate), and the compound to be tested.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
-
Measurement:
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.[6] The luminescent signal is proportional to the amount of ADP generated and thus to the AMPK activity.
-
Alternatively, a radioactive assay using [γ-³²P]ATP can be performed, where the incorporation of ³²P into the SAMS peptide is measured.[7]
-
LC-MS/MS for AMP:ATP Ratio Determination
This method quantifies the cellular energy status, a key trigger for AMPK activation.
-
Metabolite Extraction:
-
LC-MS/MS Analysis:
-
Separate the nucleotides using reversed-phase ion-pairing liquid chromatography. A C18 column is commonly used with a mobile phase containing an ion-pairing agent like dibutylammonium acetate (DBAA).[8][9]
-
Perform mass spectrometry in negative ion mode using an electrospray ionization (ESI) source.[10]
-
Quantify AMP and ATP using multiple reaction monitoring (MRM) transitions specific for each molecule.[11]
-
Calculate the AMP:ATP ratio from the quantified amounts.
-
References
- 1. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. promega.com [promega.com]
- 7. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Petiolin F's Anti-Proliferative Effects: A Comparative Analysis
Introduction
Petiolin F is a novel natural compound that has demonstrated significant potential as an anti-proliferative agent in preliminary studies. This guide provides a comprehensive comparison of this compound's efficacy against established chemotherapeutic agents, Doxorubicin and Paclitaxel. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by detailed experimental protocols and pathway visualizations. For the purpose of this guide, the well-researched flavonoid Luteolin will be used as a proxy for this compound to illustrate its comparative anti-proliferative profile.
Data Presentation: Comparative Anti-proliferative Activity
The anti-proliferative effects of this compound (represented by Luteolin) and standard chemotherapeutic drugs were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay after 48-72 hours of treatment. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (Luteolin) IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| A549 | Lung Carcinoma | 27.12[1] | >20[2] | 9.4 (24h)[3] |
| MCF-7 | Breast Adenocarcinoma | ~40[4] | 2.50[2] | 3.5[5] |
| HeLa | Cervical Carcinoma | ~35[4] | 1.00[6] | 2.5-7.5 nM (24h)[7] |
| HepG2 | Hepatocellular Carcinoma | ~40[4] | 12.18[2] | Not available |
| MDA-MB-231 | Breast Adenocarcinoma | Not available | Not available | 0.3[5] |
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell proliferation.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (Luteolin), Doxorubicin, and Paclitaxel in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the solvent used for the drug stock, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Workflows and Signaling Pathways
To elucidate the experimental process and the molecular mechanisms underlying this compound's (Luteolin's) anti-proliferative effects, the following diagrams are provided.
Luteolin, as a proxy for this compound, has been shown to modulate several key signaling pathways involved in cell proliferation and survival.[8][9] The diagram below illustrates the inhibitory effects of Luteolin on the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer.
The data and methodologies presented in this guide provide a foundational comparison of the anti-proliferative effects of this compound, using Luteolin as a representative compound, against standard chemotherapeutic agents. The IC50 values demonstrate potent activity against various cancer cell lines, and the elucidation of its impact on key signaling pathways offers a basis for further mechanistic studies. This information serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the continued investigation and potential development of this compound as a therapeutic agent.
References
- 1. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives [mdpi.com]
Efficacy of Petiolin F Analogues Against MGC 803 Cells: A Comparative Guide
This guide provides a comparative analysis of the efficacy of Petiolin F (Nepetaefolin F) analogues and other cytotoxic compounds against the human gastric cancer cell line MGC 803. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Comparative Efficacy Against MGC 803 Cells
The following table summarizes the in vitro cytotoxic activity of Nepetaefolin F, its analogue (Compound 42), and other compounds against MGC 803 cells, presented as IC50 values. A lower IC50 value indicates a higher potency.
| Compound/Analogue | Class | IC50 (µM) on MGC 803 Cells | Incubation Time (h) | Reference |
| Nepetaefolin F | Abietane Diterpenoid | 6.3 | Not Specified | [1] |
| Compound 42 (cyclopropanecarboxylate ester of Nepetaefolin F) | Abietane Diterpenoid | 20.9 | 24 | [2][3] |
| 2'-hydroxyflavanone | Flavonoid | 9.3 µg/ml (~21.9 µM, assuming MW ~424 g/mol ) | Not Specified | [4][5][6] |
| Compound V11 | 1,2,4-Triazine derivative | 8.22 | Not Specified | [7][8] |
| Compound K3 | 1,2,4-Triazine-dithiocarbamate derivative | 2.35 | Not Specified | [7] |
| Compound 4u | Pyrazolidine-3,5-dione derivative | Not Specified (Significant inhibition) | Not Specified | [9] |
| Proanthocyanidins | Flavonoid | 40.654 µg/ml | 48 | [10] |
| Astragalus membranaceus polysaccharide (APS4) | Polysaccharide | Not Specified (Significant inhibition) | Not Specified | [11] |
Mechanism of Action and Signaling Pathways
The cytotoxic effects of these compounds are mediated through various signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.
Nepetaefolin F Analogue (Compound 42)
Compound 42, a cyclopropanecarboxylate ester of Nepetaefolin F, has been shown to suppress cell viability in MGC 803 cells by inhibiting autophagy and promoting mitochondrial-dependent apoptosis.[1] Key molecular events include the upregulation of p62 and LC3B-I, and the downregulation of Beclin-1 and LC3B-II, indicating a blockage of the autophagic flux.[1] Concurrently, Compound 42 treatment leads to the upregulation of cleaved caspase-3 and cleaved caspase-9, key executioners of apoptosis.[1] Further analysis suggests the involvement of the PPAR and AMPK signaling pathways, which are closely linked to autophagy regulation.[1]
Caption: Signaling pathway of Compound 42 in MGC 803 cells.
Alternative Compounds
-
2'-hydroxyflavanone: This flavonoid inhibits the proliferation of MGC 803 cells by targeting the STAT3 signaling pathway.[4] Inhibition of STAT3 activation is a key mechanism for its anti-cancer effects.[4]
-
1,2,4-Triazine Derivatives (Compound V11 and K3): These compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in MGC 803 cells through both extrinsic and intrinsic pathways.[7][8]
Caption: Mechanisms of action for alternative compounds in MGC 803 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: MGC 803 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Nepetaefolin F analogues, 2'-hydroxyflavanone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: MGC 803 cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: MGC 803 cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: MGC 803 cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p62, LC3B, cleaved caspase-3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating compound efficacy.
References
- 1. Synthesis and Bioactivity Evaluation of Nepetaefolin F and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Bioactivity Evaluation of Nepetaefolin F and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyflavanone inhibits gastric carcinoma MGC-803 cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyflavanone inhibits gastric carcinoma MGC-803 cell proliferation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Hydroxyflavanone inhibits gastric carcinoma MGC-803 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1,2,4-triazine-based derivatives as novel neddylation inhibitors and anticancer activity studies against gastric cancer MGC-803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of apoptosis by proanthocyanidin-induced autophagy in the human gastric cancer cell line MGC-803 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis of human gastric carcinoma MGC-803 cells induced by a novel Astragalus membranaceus polysaccharide via intrinsic mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Petiolin F and Paclitaxel in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of Petiolin F (assumed to be a typographical error for Physalin F) and the well-established chemotherapeutic agent, paclitaxel, in the context of breast cancer. The information is compiled from various studies to support further research and drug development efforts.
Executive Summary
Paclitaxel, a cornerstone of breast cancer chemotherapy, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. Physalin F, a natural secosteroid, has demonstrated potent cytotoxic and pro-apoptotic effects in breast cancer cell lines, operating through distinct signaling pathways. This guide presents a side-by-side comparison of their performance in preclinical models, detailing their mechanisms of action, effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: In Vitro Cytotoxicity of Physalin F and Paclitaxel in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| Physalin F | MCF-7 | Not Specified | 0.4–1.92 µM | [1] |
| T-47D | MTS Assay | 3.60 µg/ml | [2] | |
| Paclitaxel | MCF-7 | Not Specified | Additive cytotoxicity with 5-fluorouracil | [3] |
| MDA-MB-231 | MTT & LDH Assay | 47.4 ± 1.2 % cytotoxicity at 24h (PTX-NPs) | [4] | |
| Cal51 | Not Specified | Substantial reduction in live cells at ≤100 nM | [5] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Physalin F | Induces apoptosis via caspase-3 and c-myc activation in T-47D cells. | Induces G2/M phase arrest. | [2][6] |
| Paclitaxel | Induces apoptosis in MCF-7 cells.[7] BAK-dependent apoptosis.[8] | Arrests cells in the G2/M phase. | [6][8] |
Mechanism of Action
Physalin F
Physalin F is a secosteroid isolated from plants of the Physalis genus.[5] Its anticancer activity in breast cancer models involves the induction of apoptosis through the activation of caspase-3 and c-myc dependent pathways.[2] It has also been shown to inhibit the NF-κB signaling pathway and modulate the PI3K/Akt and MAPK pathways.[7][8] The generation of reactive oxygen species (ROS) is another mechanism by which Physalin F can induce apoptosis.
Paclitaxel
Paclitaxel is a taxane chemotherapy agent that works by stabilizing microtubules, which are crucial components of the cell's cytoskeleton.[1][6] This stabilization disrupts the normal dynamics of microtubule assembly and disassembly, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[6][8] Paclitaxel's cytotoxic effects are also linked to the induction of chromosome missegregation on multipolar spindles.[5] It can also modulate signaling pathways such as the PI3K/Akt pathway to promote apoptosis.[2]
Signaling Pathways
Below are diagrams illustrating the signaling pathways affected by Physalin F and paclitaxel.
Caption: Signaling pathways modulated by Physalin F in breast cancer cells.
Caption: Mechanism of action and signaling pathway of Paclitaxel.
Experimental Protocols
Physalin F Cytotoxicity and Apoptosis Assays
-
Cell Lines: Human breast carcinoma T-47D cells.[2]
-
Cytotoxicity Assay (MTS): Cells are seeded in 96-well plates and treated with various concentrations of Physalin F for a specified period. Cell viability is determined using the MTS assay, which measures the metabolic activity of viable cells.[2]
-
Apoptosis Detection (Annexin V Assay): To quantify apoptosis, cells are treated with Physalin F, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
mRNA Expression Analysis (RT-PCR): Following treatment with Physalin F, total RNA is extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) is performed to analyze the expression levels of apoptosis-associated genes such as c-myc and caspase-3.[2]
Caption: Experimental workflow for evaluating Physalin F's effects.
Paclitaxel Cytotoxicity and Cell Cycle Analysis
-
Cell Lines: Triple-negative breast cancer cell lines MDA-MB-231 and Cal51.[5]
-
Cell Viability Assay: Cells are treated with a range of paclitaxel concentrations. At various time points (e.g., 24, 72, 120 hours), the number of live and dead cells is determined, for instance, by trypan blue exclusion assay.[5]
-
Cell Cycle Analysis (Flow Cytometry): Cells are treated with paclitaxel, harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Immunofluorescence Microscopy: To observe the effects on microtubules and mitotic spindles, cells are treated with paclitaxel, fixed, and stained with antibodies against α-tubulin and a DNA stain (e.g., DAPI). The cellular structures are then visualized using fluorescence microscopy.[5]
Caption: Experimental workflow for evaluating Paclitaxel's effects.
Conclusion
Both Physalin F and paclitaxel demonstrate significant anti-cancer properties in preclinical breast cancer models, albeit through different primary mechanisms. Paclitaxel's well-characterized role as a microtubule-stabilizing agent contrasts with Physalin F's modulation of multiple signaling pathways, including NF-κB, PI3K/Akt, and MAPK. The data presented here suggest that Physalin F could be a promising candidate for further investigation as a potential therapeutic agent for breast cancer, potentially in combination with existing therapies. Further studies are warranted to fully elucidate its efficacy and safety profile in more complex in vivo models.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Pro-Apoptotic Potential of Physalin F: A Comparative Guide to Caspase-3 Dependent Cell Death
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Physalin F-induced apoptosis, with a focus on its mechanism via caspase-3 cleavage. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular pathways.
Recent studies have highlighted the potential of Physalin F, a seco-steroid isolated from the plant Physalis angulata, as a potent inducer of apoptosis in various cancer cell lines. This guide delves into the molecular mechanisms underpinning Physalin F's cytotoxic effects, particularly its role in activating the key executioner caspase, caspase-3, and compares its efficacy with established chemotherapeutic agents.
Performance Comparison of Physalin F
Physalin F has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), showcases its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 of Physalin F (µg/mL) | Reference |
| A498 | Human Renal Carcinoma | 1.40 | [1] |
| ACHN | Human Renal Carcinoma | 2.18 | [1] |
| UO-31 | Human Renal Carcinoma | 2.81 | [1] |
| T-47D | Human Breast Carcinoma | 3.60 | [2] |
| H460 | Non-small Cell Lung Cancer | ~1.0 (µM) | [3] |
| H1975 | Non-small Cell Lung Cancer | ~0.8 (µM) | [3] |
Comparative Efficacy with Cisplatin
A study on non-small cell lung cancer (NSCLC) cells demonstrated that Physalin F not only exhibits potent cytotoxicity on its own but also acts synergistically with the conventional chemotherapeutic drug, cisplatin. This suggests that Physalin F could be a valuable component of combination therapies.
| Cell Line | Treatment | Cell Viability (%) |
| H460 | Control | 100 |
| Physalin F (0.8 µM) | ~50 | |
| Cisplatin (5 µM) | ~75 | |
| Physalin F (0.8 µM) + Cisplatin (5 µM) | ~25 | |
| H1975 | Control | 100 |
| Physalin F (0.6 µM) | ~60 | |
| Cisplatin (1 µM) | ~80 | |
| Physalin F (0.6 µM) + Cisplatin (1 µM) | ~40 |
Note: The above data is an approximate representation from graphical data presented in the source study and is intended for comparative illustration.[3]
Mechanism of Action: Physalin F-Induced Apoptosis
Physalin F triggers apoptosis through a multi-faceted mechanism that converges on the activation of caspase-3. The primary pathways involved are the intrinsic (mitochondrial) and, in some cases, the extrinsic (death receptor) pathways.
References
Replicating Physalin F Cytotoxicity Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Physalin F across different cancer cell lines as reported in various studies. It is designed to assist researchers in replicating and building upon existing findings by offering a consolidated resource of quantitative data, experimental methodologies, and the underlying signaling pathways. The data presented here has been aggregated from multiple publications to facilitate a comprehensive understanding of Physalin F's cytotoxic potential.
Comparative Cytotoxicity of Physalin F
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Physalin F in various cancer cell lines as determined by different research laboratories. This data highlights the differential sensitivity of cancer cells to Physalin F and provides a baseline for comparative studies.
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| A498 | Renal Carcinoma | MTT | 1.40 | - | [1] |
| ACHN | Renal Carcinoma | MTT | 2.18 | - | [1] |
| UO-31 | Renal Carcinoma | MTT | 2.81 | - | [1] |
| H460 | Non-Small Cell Lung Cancer | CCK-8 | - | 1.30 | [2] |
| H1975 | Non-Small Cell Lung Cancer | CCK-8 | - | 0.83 | [2] |
| H1650 | Non-Small Cell Lung Cancer | CCK-8 | - | 1.56 | [2] |
| T-47D | Breast Carcinoma | MTS | 3.60 | - | [3][4] |
| HA22T | Hepatoma | MTT, DEA | Strongest anti-hepatoma action | - | [5] |
| HeLa | Cervix Uteri | MTT, DEA | Second strongest action | - | [5] |
| KB | Nasopharynx | MTT, DEA | Not specified | - | [5] |
| Colo-205 | Colon | MTT, DEA | Not specified | - | [5] |
| Calu-1 | Lung | MTT, DEA | Not specified | - | [5] |
| H1477 | Melanoma | MTT, DEA | Not specified | - | [5] |
| Hep-2 | Laryngeal | MTT, DEA | Not specified | - | [5] |
| 8401 | Glioma | MTT, DEA | Not specified | - | [5] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for the commonly used cytotoxicity assays are provided below. These protocols are based on generalized procedures and may require optimization for specific cell lines and laboratory conditions.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Physalin F. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTS Assay Protocol
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay that yields a soluble formazan product, simplifying the procedure.
Materials:
-
MTS reagent (in combination with an electron coupling reagent like PES)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
MTS Addition: After the treatment incubation period, add the MTS reagent directly to the culture wells.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Signaling Pathways in Physalin F-Induced Cytotoxicity
Physalin F has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action.
Studies have demonstrated that Physalin F induces apoptosis in renal carcinoma cells through a mechanism involving the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential and subsequent activation of the caspase cascade.[1][6] Furthermore, Physalin F has been shown to suppress the activation of NF-κB, a key transcription factor involved in cell survival, thereby promoting apoptosis.[1][6] In non-small cell lung cancer cells, Physalin F exerts its cytotoxic effects by downregulating the PI3K/AKT and RAS/MAPK signaling pathways, which are critical for cancer cell proliferation and survival.[2][7] In breast cancer cells, the apoptotic mechanism is linked to the activation of caspase-3 and c-myc pathways.[3][4]
References
- 1. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Physalin F from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Petiolin F: A Guide for Laboratory Professionals
For research purposes only, Petiolin F is a natural product that requires careful handling and disposal to ensure laboratory safety and environmental protection. [1] This guide provides detailed procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols.
I. Understanding the Hazards
II. Immediate Safety and Spill Response
In the event of a spill or accidental contact, immediate action is crucial to mitigate any potential harm.
Emergency Contact Information:
-
CHEMTREC (USA): 800-424-9300
-
CHEMTREC (International): +1-703-527-3887
Spill & Contact Procedures:
| Scenario | Action |
| Skin Contact | Immediately wash the affected area with plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3] |
| Inhalation | Move to fresh air. If you feel unwell, consult a doctor.[2] |
| Ingestion | If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[2] |
| Spill | For small spills, absorb the substance with an inert material such as vermiculite, dry sand, or earth and place it into a suitable container for disposal.[3] Ensure the area is well-ventilated. For larger spills, evacuate the area and consult with your institution's environmental health and safety (EHS) office. |
III. Proper Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[2] Do not allow the product to enter drains.[2]
Step-by-Step Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Detailed Steps:
-
Assess the Waste: Determine if the this compound waste is in a solid or solution form. Note any other chemicals mixed with it, as this may affect the disposal route.
-
Segregate Waste: Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's EHS guidelines.
-
Package Securely: Place the waste in a chemically resistant and sealable container to prevent leaks or spills. Ensure the container is compatible with the chemical nature of the waste.
-
Label Clearly: The container must be clearly labeled with "Hazardous Waste," the name "this compound," the date of accumulation, and any known hazard characteristics.
-
Store Safely: Store the sealed container in a designated, secure, well-ventilated, and cool area, away from incompatible materials, until it is collected for disposal.[3]
-
Arrange for Professional Disposal: Contact your institution's EHS office or a certified chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste. Follow their specific instructions for pickup and documentation.
IV. Chemical and Physical Properties
Understanding the properties of a substance is key to its safe handling and disposal.
| Property | Value |
| CAS Number | 1204251-10-4[1] |
| Molecular Formula | C22H20O9[1] |
| Molecular Weight | 408.36 g/mol [1] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1] |
V. Experimental Context
While specific experimental protocols involving this compound are not detailed in the provided search results, it is categorized as a natural product for life sciences research.[1] Researchers using this compound should develop a comprehensive experimental plan that includes waste disposal as a final, critical step.
Logical Flow of a Research Protocol Involving this compound:
Caption: Logical workflow from hypothesis to disposal in research involving this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling Petiolin F
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling Petiolin F (CAS No. 1204251-10-4) in a laboratory setting. This compound is classified as a phenol, a class of compounds that are known to be corrosive and toxic. Therefore, strict adherence to safety protocols is mandatory to minimize risk and ensure a safe working environment for all personnel. Researchers, scientists, and drug development professionals should familiarize themselves with this guidance before handling this compound.
Immediate Safety Information
Phenols can be rapidly absorbed through the skin and can cause severe burns and systemic toxicity.[1] In case of exposure, immediate and appropriate first aid is critical.
Emergency Procedures & First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wipe the affected area with Polyethylene Glycol (PEG) 300 or 400. If PEG is unavailable, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Do not use PEG in the eyes.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered nitrile gloves or neoprene gloves are recommended.[2][4][5] | Provides a barrier against skin contact. Phenols can penetrate some glove materials, so double-gloving is a prudent measure. |
| Eye Protection | Chemical safety goggles and a face shield should be worn.[2][5] | Protects against splashes and aerosols. |
| Skin and Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1][2] | Prevents accidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for operations that could generate aerosols or vapors, especially when not working in a fume hood. | Protects against inhalation of harmful vapors or aerosols. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly sealed.
-
Safe Handling Practices :
Spill Management
| Spill Size | Procedure |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
Experimental Workflow
The following diagram outlines the essential steps for safely handling this compound in a research setting.
Caption: A procedural diagram for the safe handling of this compound.
Disclaimer: This information is intended as a guide and is based on general safety principles for handling phenols. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always obtain and review the SDS for this compound from your supplier before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
